molecular formula C31H31N11O10S3 B1680653 Ro 09-1428 CAS No. 134452-47-4

Ro 09-1428

Cat. No.: B1680653
CAS No.: 134452-47-4
M. Wt: 813.8 g/mol
InChI Key: CCOFMFVZORWSAE-KPRPFPDJSA-N
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Description

structure given in first source;  parenteral cephalosporin with high antipseudomonal activity

Properties

CAS No.

134452-47-4

Molecular Formula

C31H31N11O10S3

Molecular Weight

813.8 g/mol

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[2-(hydroxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C31H31N11O10S3/c1-12-6-19(42-30(33-12)35-18(8-43)39-42)53-9-14-10-54-26-21(25(48)41(26)22(14)27(49)50)36-24(47)20(15-11-55-29(32)34-15)40-52-31(2,3)28(51)38-37-23(46)13-4-5-16(44)17(45)7-13/h4-7,11,21,26,43-45H,8-10H2,1-3H3,(H2,32,34)(H,36,47)(H,37,46)(H,38,51)(H,49,50)/b40-20+

InChI Key

CCOFMFVZORWSAE-KPRPFPDJSA-N

Isomeric SMILES

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)O)CO

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-3-(((2-(hydroxymethyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Ro 09-1428
Ro-09-1428

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 09-1428

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1428 is a parenteral cephalosporin antibiotic characterized by its broad-spectrum activity, particularly its potent efficacy against Pseudomonas aeruginosa. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular target, cellular uptake, and antibacterial activity. The primary mechanism involves the specific inhibition of penicillin-binding protein 3 (PBP 3), a critical enzyme in bacterial cell wall biosynthesis. A distinctive feature of this compound is its catechol moiety, which facilitates its entry into Gram-negative bacteria through iron transport systems, acting as a "Trojan horse" to bypass outer membrane permeability barriers. This guide provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved in its mechanism of action.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental antibacterial action of this compound, like other β-lactam antibiotics, lies in its ability to disrupt the synthesis of the bacterial cell wall. This is achieved through the covalent acylation of essential transpeptidases known as penicillin-binding proteins (PBPs).

Primary Target: Penicillin-Binding Protein 3 (PBP 3)

Extensive research has identified Penicillin-Binding Protein 3 (PBP 3) as the primary and most sensitive molecular target of this compound in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa[1][2][3]. PBP 3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, specifically catalyzing the cross-linking of peptide side chains, which provides the cell wall with its structural integrity. By preferentially binding to and inactivating PBP 3, this compound effectively halts cell division, leading to the formation of filamentous cells and eventual cell lysis.

  • Signaling Pathway of PBP 3 Inhibition

    PBP3_Inhibition cluster_periplasm Periplasm Ro_09_1428 This compound PBP3 Penicillin-Binding Protein 3 (PBP 3) Ro_09_1428->PBP3 Binds to active site Inactive_Complex Inactive Acyl-Enzyme Complex Cross_linking Peptidoglycan Cross-linking PBP3->Cross_linking Catalyzes Filamentation_Lysis Cell Filamentation & Lysis Inactive_Complex->Filamentation_Lysis Leads to Peptidoglycan_Substrate Peptidoglycan Precursors Peptidoglycan_Substrate->PBP3 Normal Substrate Cell_Wall Stable Cell Wall Cross_linking->Cell_Wall

    Caption: Inhibition of PBP 3 by this compound disrupts peptidoglycan cross-linking.

Cellular Uptake: The "Trojan Horse" Strategy

A key feature that distinguishes this compound and contributes to its potent activity against Gram-negative bacteria is its unique mechanism of cellular entry.

Role of the Catechol Moiety and Iron Transport Systems

This compound possesses a catechol moiety attached to the 7-position of the cephalosporin ring[1][2][3]. This catechol group acts as a siderophore, a small, high-affinity iron-chelating compound. In iron-limited environments, such as those found within a host organism, Gram-negative bacteria upregulate specific outer membrane receptors for the uptake of iron-siderophore complexes. This compound exploits this system by chelating ferric iron (Fe³⁺) and mimicking a natural siderophore, thereby gaining entry into the periplasmic space through these iron transport channels. This active transport mechanism allows this compound to achieve higher concentrations in the periplasm than would be possible through passive diffusion alone, effectively bypassing the low permeability of the outer membrane.

  • Diagram of Iron Transport-Mediated Uptake

    Iron_Transport cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm Ro_09_1428_catechol This compound (with Catechol) Complex This compound-Fe³⁺ Complex Ro_09_1428_catechol->Complex Fe3 Fe³⁺ Fe3->Complex Iron_Transporter Iron Transporter (e.g., Fiu, Cir) Complex->Iron_Transporter Binds to Ro_09_1428_periplasm This compound Iron_Transporter->Ro_09_1428_periplasm Translocates

    Caption: this compound utilizes bacterial iron transporters for cellular entry.

Quantitative Data: Antibacterial Activity and PBP Binding

The antibacterial efficacy of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Antibacterial Activity (MIC₉₀)

The minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC₉₀) is a standard measure of an antibiotic's potency. This compound has demonstrated potent activity against a wide range of clinically relevant pathogens.

Bacterial SpeciesMIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosa0.39[1][2][3]
Escherichia coli≤0.39[1][2][3]
Klebsiella pneumoniae≤0.39[1][2][3]
Proteus mirabilis≤0.39[1][2][3]
Proteus vulgaris≤0.39[1][2][3]
Streptococcus pyogenes≤0.39[1][2][3]
Acinetobacter calcoaceticus6.25[1][2][3]
Staphylococcus aureus (MSSA)≤3.13[1][2][3]
Haemophilus influenzae≤3.13[1][2][3]
Serratia marcescens25[1][2][3]
In Vivo Efficacy

In vivo studies in murine models of systemic infection (septicemia) have demonstrated the protective effects of this compound. The 50% effective dose (ED₅₀) provides a measure of its potency in a living system.

Infecting OrganismED₅₀ (mg/kg)Reference
Pseudomonas aeruginosa1.2 - 5.3[1]
Escherichia coli0.08 - 0.21[1]
Klebsiella pneumoniae0.06 - 0.13[1]
Serratia marcescens0.3 - 2.8[1]
Staphylococcus aureus0.4 - 1.1[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

  • Workflow for MIC Determination

    MIC_Workflow Prepare_Inoculum Prepare standardized bacterial inoculum (~5x10⁵ CFU/mL) Inoculate_Plates Inoculate agar plates with bacterial suspension Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform serial two-fold dilutions of this compound in Mueller-Hinton agar Serial_Dilution->Inoculate_Plates Incubate Incubate at 35-37°C for 18-24 hours Inoculate_Plates->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC

    Caption: Agar dilution method workflow for determining the MIC of this compound.

  • Protocol:

    • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize. Cool to 45-50°C.

    • Antibiotic Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the stock solution in molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify.

    • Inoculum Preparation: Culture the test organism overnight in a suitable broth medium. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU) per spot upon inoculation.

    • Inoculation: Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates containing the different concentrations of this compound.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

    • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Competition Assay

  • Workflow for PBP Competition Assay

    PBP_Assay_Workflow Membrane_Prep Isolate bacterial inner membranes containing PBPs Preincubation Pre-incubate membranes with varying concentrations of this compound Membrane_Prep->Preincubation Labeling Add a labeled β-lactam (e.g., ¹²⁵I-penicillin or fluorescent penicillin) Preincubation->Labeling SDS_PAGE Separate proteins by SDS-PAGE Labeling->SDS_PAGE Detection Detect labeled PBPs (autoradiography or fluorescence imaging) SDS_PAGE->Detection Quantification Quantify band intensity to determine IC₅₀ Detection->Quantification

    Caption: Workflow for determining the PBP binding affinity of this compound.

  • Protocol:

    • Membrane Preparation: Grow the bacterial strain to mid-logarithmic phase. Harvest the cells and lyse them using a French press or sonication. Isolate the inner membrane fraction containing the PBPs by differential centrifugation.

    • Competition Binding: Aliquots of the membrane preparation are pre-incubated with a range of concentrations of this compound for a specified time at a controlled temperature (e.g., 30°C for 10 minutes) to allow for binding to the PBPs.

    • Labeling: A saturating concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [¹²⁵I]penicillin V or Bocillin FL) is added to the reaction mixture and incubated for a further period to label any PBPs not bound by this compound.

    • Termination of Reaction: The binding reaction is stopped by the addition of an excess of unlabeled penicillin.

    • Electrophoresis: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Detection and Quantification: The labeled PBPs are visualized by autoradiography (for radiolabeled penicillin) or fluorescence scanning (for fluorescently labeled penicillin). The intensity of the bands corresponding to each PBP is quantified. The concentration of this compound that causes a 50% reduction in the binding of the labeled penicillin (the IC₅₀) is then determined.

Mechanisms of Resistance

Resistance to this compound, as with other β-lactam antibiotics, can emerge through several mechanisms:

  • β-Lactamase Production: The production of β-lactamase enzymes that can hydrolyze the β-lactam ring of this compound is a primary mechanism of resistance. While this compound is stable to many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) may be capable of inactivating the drug[4].

  • Alterations in PBP 3: Mutations in the gene encoding PBP 3 can lead to a reduced binding affinity of this compound for its target, thereby decreasing its efficacy.

  • Reduced Permeability: Although this compound utilizes iron uptake systems, alterations in the outer membrane porin channels or the iron transport systems themselves could potentially reduce the intracellular concentration of the drug.

  • Efflux Pumps: The active efflux of this compound from the periplasmic space by multidrug resistance (MDR) efflux pumps can also contribute to resistance by preventing the drug from reaching its target.

Conclusion

This compound is a potent cephalosporin antibiotic with a well-defined mechanism of action. Its primary mode of antibacterial activity is the specific inhibition of PBP 3, a critical enzyme in bacterial cell wall synthesis. Furthermore, its unique catechol moiety facilitates an active transport mechanism into Gram-negative bacteria via their iron uptake systems, enhancing its efficacy. The quantitative data from in vitro and in vivo studies underscore its potent and broad-spectrum activity. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for its effective clinical application and for the future development of novel antimicrobial agents that can overcome emerging resistance.

References

The Antibacterial Profile of Ro 09-1428: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum, mechanism of action, and key experimental methodologies related to Ro 09-1428, a novel parenteral cephalosporin.

Executive Summary

This compound is a broad-spectrum cephalosporin antibiotic characterized by a catechol moiety. This structural feature is pivotal to its potent activity, particularly against Gram-negative bacteria. This compound exhibits a "Trojan horse" mechanism of action, utilizing bacterial iron transport systems to gain entry into the periplasmic space, where it subsequently inhibits cell wall synthesis by targeting Penicillin-Binding Protein 3 (PBP3). This guide summarizes its in vitro activity against a wide range of clinically relevant bacteria, details the experimental protocols used to ascertain this activity, and provides visual representations of its mechanism of action.

In Vitro Antibacterial Spectrum of Activity

The in vitro activity of this compound has been evaluated against a comprehensive panel of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Table 1: Activity of this compound against Enterobacteriaceae
OrganismMIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli≤0.39[1]≤0.5[2]
Klebsiella pneumoniae≤0.39[1]≤0.5[2]
Proteus mirabilis≤0.39[1]≤0.5[2]
Proteus vulgaris≤0.39[1]-
Morganella morganii≤3.13[1]-
Providencia rettgeri≤3.13[1]-
Citrobacter freundii≤3.13[1]4-16[2]
Citrobacter diversus-≤0.5[2]
Enterobacter cloacae-4-16[2]
Serratia marcescens25[1]-
Salmonella spp.-≤0.5[2]
Shigella spp.-≤0.5[2]

More than 98% of Enterobacteriaceae have been found to be susceptible to this compound, with minimal inhibitory concentrations ranging from less than 0.03 to 4.0 µg/mL.[3]

Table 2: Activity of this compound against Other Gram-Negative Bacteria
OrganismMIC90 (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa0.39[1]≤0.12-2[2]
Acinetobacter calcoaceticus6.25[1]-
Xanthomonas maltophilia--
Aeromonas hydrophila--
Haemophilus influenzae≤3.13[1]-

This compound has demonstrated potent activity against Pseudomonas aeruginosa, including ceftazidime-resistant isolates.[2] It inhibited 99% of clinical isolates of P. aeruginosa.[3]

Table 3: Activity of this compound against Gram-Positive Bacteria
OrganismMIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (methicillin-susceptible)≤3.13[1]8-16[2]
Streptococcus pneumoniae≤3.13[1]0.5[2]
Streptococcus pyogenes (Group A)≤0.39[1]≤0.12[2]
Streptococcus spp. (Group B, C, G)-0.5[2]
Enterococcus spp.--

All isolates of methicillin-susceptible Staphylococcus aureus (MSSA) were found to be susceptible to this compound.[3] However, only 46% of enterococci strains showed in vitro susceptibility.[3] Anaerobes and Listeria monocytogenes have been reported to be resistant.[2]

Mechanism of Action

This compound is a cephalosporin that owes its enhanced activity against Gram-negative bacteria to its catechol substituent. This unique feature allows it to exploit the bacteria's own iron uptake systems.

Iron-Dependent Uptake ("Trojan Horse" Mechanism)

Gram-negative bacteria require iron for survival and have specialized transport systems to acquire it from the environment. The catechol moiety of this compound mimics siderophores, iron-chelating molecules produced by bacteria. This allows this compound to bind to ferric iron (Fe³⁺) and be actively transported across the outer bacterial membrane via iron-regulated outer membrane proteins (IROMPs).[4] This "Trojan horse" strategy bypasses the conventional porin channels, which are often a mechanism of resistance, and leads to a higher concentration of the antibiotic in the periplasmic space.[5]

Ro_09_1428_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Ro_09_1428 This compound (Catechol Cephalosporin) Fe3 Fe³⁺ Ro_09_1428->Fe3 Chelation IROMP Iron-Regulated Outer Membrane Protein (IROMP) Fe3->IROMP Binding Ro_09_1428_Peri This compound IROMP->Ro_09_1428_Peri Active Transport PBP3 Penicillin-Binding Protein 3 (PBP3) Ro_09_1428_Peri->PBP3 Inhibition

Figure 1: "Trojan Horse" uptake mechanism of this compound.
Inhibition of Cell Wall Synthesis

Once in the periplasm, this compound targets and covalently binds to Penicillin-Binding Protein 3 (PBP3).[1] PBP3 is a crucial enzyme involved in the synthesis of the bacterial cell wall, specifically in the cross-linking of peptidoglycan chains.[6] By inhibiting PBP3, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

PBP3_Inhibition_Pathway Ro_09_1428 This compound in Periplasmic Space PBP3 Active PBP3 Ro_09_1428->PBP3 Binds to Inactive_PBP3 Inactive PBP3-Ro 09-1428 Complex Ro_09_1428->Inactive_PBP3 Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_Synthesis Catalyzes PBP3->Inactive_PBP3 Cell_Wall_Integrity Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Integrity Bacterial_Survival Bacterial Survival Cell_Wall_Integrity->Bacterial_Survival Inhibited_Synthesis Inhibition of Cross-linking Inactive_PBP3->Inhibited_Synthesis Leads to Defective_Cell_Wall Defective Cell Wall Inhibited_Synthesis->Defective_Cell_Wall Cell_Lysis Cell Lysis Defective_Cell_Wall->Cell_Lysis

Figure 2: Inhibition of peptidoglycan synthesis by this compound.

Experimental Protocols

The antibacterial activity of this compound has been determined using standardized in vitro and in vivo methodologies.

In Vitro Susceptibility Testing: Agar Dilution Method

The primary method used to determine the Minimum Inhibitory Concentration (MIC) of this compound is the agar dilution method.[3]

Principle: A series of agar plates containing doubling dilutions of the antibiotic are prepared. A standardized inoculum of each bacterial isolate is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.

General Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Preparation of Agar Plates: Molten Mueller-Hinton Agar is cooled to 45-50°C. Appropriate volumes of the this compound stock solution are added to the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown overnight on a suitable agar medium. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits visible growth.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Agar_Plates Prepare Serial Dilutions in Molten Agar Stock_Solution->Agar_Plates Inoculation Inoculate Agar Plates with Bacterial Suspension Agar_Plates->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plates (35-37°C, 16-20h) Inoculation->Incubation Reading Examine Plates for Visible Growth Incubation->Reading MIC_Determination Determine MIC: Lowest Concentration with No Growth Reading->MIC_Determination

Figure 3: General workflow for the agar dilution method.
In Vivo Efficacy Testing: Murine Septicemia Model

The in vivo efficacy of this compound has been evaluated in a murine model of systemic infection (septicemia).[1]

Principle: Mice are infected with a lethal dose of a bacterial pathogen. The efficacy of this compound is then assessed by its ability to protect the mice from death compared to an untreated control group.

General Protocol:

  • Animal Model: Typically, male ICR mice are used.

  • Infection: Mice are inoculated intraperitoneally with a suspension of the test bacterium in a medium such as gastric mucin, which enhances virulence. The bacterial dose is predetermined to be a minimal lethal dose (e.g., 5-10 times the MLD).

  • Treatment: this compound is administered subcutaneously at various dose levels. Treatment is typically initiated at a short interval post-infection (e.g., 1 and 4 hours).

  • Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is recorded.

  • Endpoint: The efficacy of this compound is often expressed as the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death.

Conclusion

This compound is a potent cephalosporin with a broad spectrum of activity, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. Its unique "Trojan horse" mechanism of entry, mediated by its catechol moiety, allows it to overcome some common resistance mechanisms. The extensive in vitro data, supported by in vivo efficacy in murine models, underscores its potential as a valuable therapeutic agent. Further research into its clinical applications is warranted.

References

Technical Guide: Ro 09-1428 and its Inhibition of Penicillin-Binding Protein 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the cephalosporin antibiotic Ro 09-1428, with a specific focus on its mechanism of action involving the inhibition of Penicillin-Binding Protein 3 (PBP3).

Introduction to this compound

This compound is a parenteral cephalosporin antibiotic distinguished by a catechol moiety attached at the 7-position of the cephalosporin ring.[1] This structural feature contributes to its potent, broad-spectrum antibacterial activity.[2][3] It has demonstrated high efficacy against a range of Gram-negative and Gram-positive bacteria, including clinically significant pathogens like Pseudomonas aeruginosa, Acinetobacter calcoaceticus, and various members of the Enterobacteriaceae family.[1][2][4] A key characteristic of this compound is its potent activity against P. aeruginosa and its ability to inhibit many ceftazidime-resistant strains.[1]

Mechanism of Action: Targeting PBP3

The primary mechanism of action for β-lactam antibiotics, including cephalosporins like this compound, is the inhibition of penicillin-binding proteins (PBPs).[5][6] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[5][6] By inhibiting these enzymes, β-lactams disrupt cell wall integrity, leading to cell lysis and bacterial death.

Studies have identified PBP3 as the primary and most sensitive molecular target of this compound in both Escherichia coli and Pseudomonas aeruginosa.[1][2][7][8] PBP3 is a transpeptidase responsible for catalyzing the cross-linking of peptide chains in the bacterial cell wall during cell division. The preferential binding of this compound to PBP3 is a crucial factor in its potent bactericidal activity against these pathogens.[2][3] The interaction is covalent, where the serine residue in the active site of PBP3 attacks the β-lactam ring, forming a stable acyl-enzyme complex that effectively deactivates the enzyme.[6]

Additionally, the catechol moiety of this compound suggests it may utilize bacterial iron transport mechanisms for uptake, potentially enhancing its intracellular concentration and efficacy.[1][7]

PBP3_Inhibition_Pathway cluster_Cell Bacterial Cell Ro_ext This compound (Extracellular) Transport Iron Transport System Ro_ext->Transport Uptake Ro_int This compound (Intracellular) Transport->Ro_int PBP3 PBP3 (Transpeptidase) Ro_int->PBP3 Competitive Inhibition Crosslinked_PG Cross-linked Peptidoglycan PBP3->Crosslinked_PG Catalyzes Acyl_Enzyme Stable Acyl-Enzyme Complex (Inactive) PBP3->Acyl_Enzyme Forms PG_Precursors Peptidoglycan Precursors PG_Precursors->PBP3 Natural Substrate Lysis Cell Lysis Acyl_Enzyme->Lysis Leads to

Mechanism of this compound action on PBP3.

Quantitative Data: In Vitro Activity

OrganismMIC90 (µg/mL)Reference
Pseudomonas aeruginosa0.39[1][2]
Escherichia coli≤ 0.39[1]
Klebsiella pneumoniae≤ 0.39[1]
Proteus mirabilis≤ 0.39[1]
Proteus vulgaris≤ 0.39[1]
Streptococcus pyogenes≤ 0.39[1]
Staphylococcus aureus (Methicillin-Susceptible)≤ 3.13[1][4]
Streptococcus pneumoniae≤ 3.13[1]
Acinetobacter calcoaceticus6.25[1][2]
Serratia marcescens25[1]

Experimental Protocols

Determining the affinity and inhibitory kinetics of a compound for a specific PBP involves several key experimental stages. The following outlines a generalized protocol synthesized from standard methodologies for PBP binding assays.

This method is used to determine the concentration of an unlabeled inhibitor (e.g., this compound) required to prevent the binding of a labeled probe (e.g., fluorescent or radioactive penicillin) to its target PBP.

1. Membrane Preparation: [9]

  • Grow bacterial cells (e.g., E. coli, P. aeruginosa) to mid-log phase and harvest by centrifugation.
  • Wash cell pellets with a suitable buffer (e.g., 10 mM Tris, pH 8.0).
  • Lyse cells using a French press or sonication to release cytoplasmic and membrane components.
  • Perform differential centrifugation: a low-speed spin to remove intact cells and debris, followed by a high-speed spin (ultracentrifugation) to pellet the cell membranes.
  • Wash and resuspend the membrane fraction in a storage buffer. Store at -70°C.

2. Competition Binding Assay: [10]

  • Thaw the prepared membrane fraction containing the PBPs.
  • In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of the unlabeled inhibitor (this compound) for a set period at a specific temperature (e.g., 30 minutes at room temperature).
  • Add a fixed, sub-saturating concentration of a labeled β-lactam probe (e.g., Bocillin-FL, a fluorescent penicillin, or ³H-penicillin) to each tube.[9][10]
  • Incubate for a shorter period (e.g., 10-15 minutes) to allow the probe to bind to any PBPs not already occupied by the inhibitor.[9][10]
  • Quench the reaction by adding an excess of a broad-spectrum, unlabeled β-lactam (e.g., cold penicillin) or by adding SDS-PAGE loading buffer.[9]

3. Detection and Analysis:

  • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
  • For Fluorescent Probes: Visualize the labeled PBPs using an in-gel fluorescence scanner. The intensity of the band corresponding to PBP3 will decrease as the concentration of this compound increases.[11]
  • For Radioactive Probes: Treat the gel with a scintillant (e.g., 1 M sodium salicylate), dry it, and expose it to photographic film (autoradiography).[9]
  • Quantify the band intensity for PBP3 at each inhibitor concentration. Plot the remaining PBP3 signal against the logarithm of the this compound concentration to determine the IC50 value—the concentration of inhibitor required to block 50% of probe binding.

// Nodes Start [label="Start: Bacterial Culture\n(e.g., E. coli)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvest & Lyse Cells"]; Isolate [label="Isolate Membranes via\nUltracentrifugation"]; Incubate_Inhibitor [label="Incubate Membranes with\nvarying [this compound]"]; Add_Probe [label="Add Labeled Probe\n(e.g., Fluorescent Penicillin)"]; Quench [label="Quench Reaction"]; SDS_PAGE [label="Separate Proteins\nby SDS-PAGE"]; Visualize [label="Visualize Bands\n(Fluorescence Scan)"]; Analyze [label="Quantify PBP3 Band Intensity\n& Calculate IC50", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Harvest; Harvest -> Isolate; Isolate -> Incubate_Inhibitor; Incubate_Inhibitor -> Add_Probe; Add_Probe -> Quench; Quench -> SDS_PAGE; SDS_PAGE -> Visualize; Visualize -> Analyze; Analyze -> End; }

Generalized workflow for a PBP competition assay.

Conclusion

This compound is a potent cephalosporin antibiotic whose efficacy is driven by its preferential and high-affinity binding to Penicillin-Binding Protein 3 in key Gram-negative pathogens. This targeted inhibition disrupts bacterial cell wall synthesis, leading to effective bactericidal action, even against some strains resistant to other β-lactams. The methodologies described provide a framework for further quantitative analysis of its interaction with PBP3, which is essential for understanding its full therapeutic potential and for the development of future antibiotics targeting this critical pathway.

References

Ro 09-1428: A Technical Guide to a Novel Catechol-Substituted Cephalosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1428 is a parenteral, broad-spectrum cephalosporin antibiotic characterized by the presence of a catechol moiety. This structural feature is crucial for its enhanced activity, particularly against challenging Gram-negative pathogens such as Pseudomonas aeruginosa. The primary mechanism of action of this compound involves the targeted inhibition of penicillin-binding protein 3 (PBP3), an essential enzyme in the final stages of bacterial cell wall biosynthesis. This inhibition disrupts the integrity of the peptidoglycan layer, leading to bacterial cell lysis and death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a visual representation of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a semi-synthetic cephalosporin with a catechol group attached to its structure. The presence of this catechol moiety is believed to facilitate the uptake of the antibiotic by bacteria through their iron transport systems, contributing to its potent activity.

PropertyValue
Chemical Formula C₃₁H₃₁N₁₁O₁₀S₃
Molecular Weight 813.84 g/mol
CAS Number 134452-47-4
Appearance Powder
Storage Conditions Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year

Further data on melting point, solubility, and pKa are not consistently available in the public domain and would require experimental determination.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of this compound is attributed to its ability to interfere with the synthesis of the bacterial cell wall. Specifically, it targets and inhibits Penicillin-Binding Protein 3 (PBP3), a critical transpeptidase involved in the cross-linking of peptidoglycan chains.[1][2] This process is essential for maintaining the structural integrity of the bacterial cell wall.

The following diagram illustrates the bacterial cell wall synthesis pathway and the inhibitory action of this compound.

Bacterial_Cell_Wall_Synthesis_Inhibition UDP_GlcNAc UDP-GlcNAc MurA_F MurA-F Enzymes (Cytoplasm) UDP_GlcNAc->MurA_F Multiple steps UDP_MurNAc UDP-MurNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY_MurG MraY & MurG (Cell Membrane) UDP_MurNAc_pentapeptide->MraY_MurG Lipid_I Lipid I Lipid_II Lipid II Peptidoglycan_monomer Peptidoglycan Monomer (in periplasm) Lipid_II->Peptidoglycan_monomer Translocation PBP3 PBP3 (Transpeptidase) (Periplasm) Peptidoglycan_monomer->PBP3 Substrate Nascent_Peptidoglycan Nascent Peptidoglycan Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Mature Cell Wall) Nascent_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidation (Cross-linking) Cell_Lysis Cell Lysis MurA_F->UDP_MurNAc_pentapeptide MraY_MurG->Lipid_II PBP3->Nascent_Peptidoglycan Transglycosylation Ro_09_1428 This compound Ro_09_1428->PBP3 Agar_Dilution_Protocol Prep_Antibiotic Prepare this compound Stock Solution Serial_Dilutions Create Serial Dilutions of this compound Prep_Antibiotic->Serial_Dilutions Add_to_Agar Add Antibiotic Dilutions to Molten Mueller-Hinton Agar Serial_Dilutions->Add_to_Agar Pour_Plates Pour Agar into Petri Dishes and Allow to Solidify Add_to_Agar->Pour_Plates Inoculate_Plates Inoculate Agar Plates with Bacterial Suspension Pour_Plates->Inoculate_Plates Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculate_Plates Incubate Incubate Plates at 35-37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results In_Vivo_Protocol Animal_Acclimation Acclimatize Mice (e.g., ICR strain) Bacterial_Challenge Induce Septicemia via Intraperitoneal Injection of Bacteria Animal_Acclimation->Bacterial_Challenge Treatment_Groups Randomize Mice into Treatment Groups (Vehicle, this compound doses) Bacterial_Challenge->Treatment_Groups Drug_Administration Administer Treatment (e.g., Subcutaneously or Intravenously) Treatment_Groups->Drug_Administration Monitoring Monitor Mice for Survival and Clinical Signs Drug_Administration->Monitoring Endpoint_Analysis Determine Protective Dose (PD₅₀) or Survival Rate Monitoring->Endpoint_Analysis

References

Ro 09-1428: A Technical Deep Dive into its Activity Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic distinguished by the presence of a catechol moiety. This structural feature plays a crucial role in its potent activity against a broad spectrum of Gram-negative bacteria, including clinically challenging pathogens. This technical guide provides an in-depth analysis of this compound's antibacterial profile, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Activity: Quantitative Analysis

The in vitro efficacy of this compound has been evaluated against a wide range of Gram-negative clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its antibacterial potency.

Table 1: MIC90 Values of this compound Against Key Gram-negative Pathogens
Bacterial SpeciesMIC90 (µg/mL)
Pseudomonas aeruginosa0.39[1][2][3][4]
Acinetobacter calcoaceticus6.25[1][2][3][4]
Escherichia coli≤ 0.39[4]
Klebsiella pneumoniae≤ 0.39[4]
Proteus mirabilis≤ 0.39[4]
Serratia marcescens25[4][5]
Citrobacter freundii4-16[6]
Enterobacter cloacae4-16[6]
Morganella morganii≤ 3.13[4]
Providencia rettgeri≤ 3.13[4]
Table 2: MIC Range of this compound Against Selected Gram-negative Genera
Bacterial GenusMIC Range (µg/mL)
Pseudomonas aeruginosa≤ 0.12 - 2[6]
Enterobacteriaceae (various)≤ 0.5[6]

Mechanism of Action: A Dual-Pronged Attack

This compound exerts its bactericidal effects through two primary mechanisms: inhibition of cell wall synthesis and a "Trojan horse" strategy to bypass outer membrane defenses.

Inhibition of Peptidoglycan Synthesis

Like other β-lactam antibiotics, this compound targets and inactivates essential penicillin-binding proteins (PBPs). These enzymes are critical for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. In Escherichia coli and Pseudomonas aeruginosa, this compound shows a preferential affinity for PBP3.[4] Inhibition of PBP3 leads to the formation of filamentous cells and ultimately results in cell lysis.

cluster_Periplasm Periplasmic Space Ro_09_1428_periplasm This compound PBP3 Penicillin-Binding Protein 3 (PBP3) Ro_09_1428_periplasm->PBP3 Inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_synthesis Catalyzes Cell_wall_integrity Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Maintains Cell_lysis Cell Lysis

Inhibition of Peptidoglycan Synthesis by this compound.
Iron Uptake System Exploitation

The catechol moiety of this compound is a key structural feature that facilitates its entry into Gram-negative bacteria. This group chelates ferric iron (Fe³⁺) in the extracellular environment, mimicking natural siderophores. The this compound-iron complex is then actively transported across the bacterial outer membrane via iron uptake systems. This "Trojan horse" mechanism allows the antibiotic to bypass the low permeability of the outer membrane and accumulate in the periplasmic space, where it can access its PBP targets.

cluster_Extracellular Extracellular Space cluster_OuterMembrane Outer Membrane cluster_Periplasm Periplasmic Space Ro_09_1428 This compound (Catechol Moiety) Complex This compound-Fe³⁺ Complex Ro_09_1428->Complex Chelates Fe3 Fe³⁺ Fe3->Complex Iron_Transporter Iron Transporter Complex->Iron_Transporter Binds to Ro_09_1428_periplasm This compound Iron_Transporter->Ro_09_1428_periplasm Transports

Iron Transport-Mediated Uptake of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Materials:

  • This compound stock solution of known concentration.

  • Mueller-Hinton Agar (MHA).

  • Sterile petri dishes.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

  • Multipoint inoculator.

b. Procedure:

  • Prepare serial twofold dilutions of this compound in sterile distilled water or an appropriate solvent.

  • Melt MHA and cool to 45-50°C.

  • Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

  • Prepare a 1:10 dilution of the standardized bacterial inoculum in sterile saline or broth.

  • Using a multipoint inoculator, apply a standardized volume (typically 1-2 µL) of the diluted bacterial suspension to the surface of each agar plate, including a drug-free control plate.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Mix_Agar Mix Dilutions with Molten Mueller-Hinton Agar Prepare_Dilutions->Mix_Agar Pour_Plates Pour into Petri Dishes and Solidify Mix_Agar->Pour_Plates Inoculate Inoculate Plates with Bacterial Suspension Pour_Plates->Inoculate Prepare_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination by Agar Dilution.
Penicillin-Binding Protein (PBP) Affinity Assay

This assay determines the affinity of this compound for specific PBPs.

a. Preparation of Materials:

  • Bacterial cell membranes containing PBPs.

  • Bocillin™ FL (a fluorescent penicillin derivative).

  • This compound at various concentrations.

  • SDS-PAGE apparatus and reagents.

  • Fluorescence imaging system.

b. Procedure:

  • Isolate bacterial cell membranes from the test organism grown to mid-logarithmic phase.

  • In a series of microcentrifuge tubes, pre-incubate the membrane preparations with increasing concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C. Include a control with no this compound.

  • Add a fixed, saturating concentration of Bocillin™ FL to each tube and incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a sample buffer containing SDS.

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence imaging system.

  • The intensity of the fluorescent band corresponding to a specific PBP will decrease with increasing concentrations of this compound, indicating competitive binding. The IC₅₀ (the concentration of this compound required to inhibit 50% of Bocillin™ FL binding) can be determined.

Start Start Isolate_Membranes Isolate Bacterial Cell Membranes Start->Isolate_Membranes Pre_incubate Pre-incubate Membranes with Varying [this compound] Isolate_Membranes->Pre_incubate Add_Bocillin Add Fluorescent Penicillin (Bocillin™ FL) Pre_incubate->Add_Bocillin SDS_PAGE Separate Proteins by SDS-PAGE Add_Bocillin->SDS_PAGE Visualize Visualize Fluorescent Bands SDS_PAGE->Visualize Analyze Analyze Band Intensity to Determine IC₅₀ Visualize->Analyze End End Analyze->End

Workflow for PBP Affinity Assay.
Iron Transport-Mediated Uptake Assay

This assay investigates the role of iron and iron transporters in the uptake of this compound.

a. Preparation of Materials:

  • Wild-type and iron transport-deficient mutant strains of the test bacterium.

  • Iron-rich and iron-depleted growth media.

  • This compound.

  • Materials for MIC determination (as described above).

b. Procedure:

  • Determine the MIC of this compound against the wild-type bacterial strain in both iron-rich and iron-depleted media. A lower MIC in the iron-depleted medium suggests the involvement of an iron uptake system.

  • Determine the MIC of this compound against the iron transport-deficient mutant strains in both iron-rich and iron-depleted media.

  • Compare the MICs obtained for the wild-type and mutant strains. A significantly higher MIC for the mutant strain, particularly in iron-depleted conditions, confirms the involvement of that specific iron transport system in the uptake of this compound.

cluster_wt Wild-Type Strain cluster_mutant Iron Transport Mutant Strain MIC_WT_Fe_rich Determine MIC in Iron-Rich Medium MIC_WT_Fe_poor Determine MIC in Iron-Depleted Medium Compare_Results Compare MIC Values MIC_WT_Fe_poor->Compare_Results Lower MIC? MIC_Mutant_Fe_rich Determine MIC in Iron-Rich Medium MIC_Mutant_Fe_poor Determine MIC in Iron-Depleted Medium MIC_Mutant_Fe_poor->Compare_Results Higher MIC? Conclusion Conclusion: Iron transport system is involved in this compound uptake Compare_Results->Conclusion

Logical Flow for Iron Transport-Mediated Uptake Assay.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically significant Gram-negative bacteria. Its dual mechanism of action, combining PBP inhibition with a "Trojan horse" uptake strategy via iron transport systems, makes it an interesting compound for further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this and other novel catechol-containing cephalosporins.

References

The Pivotal Role of the Catechol Moiety in the Antimicrobial Activity of Ro 09-1428: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1428 is a parenteral cephalosporin antibiotic distinguished by a catechol moiety at the 7-position of the cephalosporin ring. This structural feature is integral to its potent antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The catechol group facilitates a "Trojan Horse" mechanism of entry into bacterial cells by exploiting iron transport systems. Once inside, this compound exerts its bactericidal effect by targeting and inhibiting Penicillin-Binding Protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis. This guide provides a comprehensive overview of the role of the catechol moiety in this compound's activity, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Overcoming the formidable outer membrane of Gram-negative bacteria is a major challenge in the development of new antibiotics. This compound represents a class of cephalosporins that leverages a unique strategy to bypass this barrier. By incorporating a catechol group, a known iron chelator, this compound mimics natural siderophores, hijacking the bacteria's own iron uptake machinery to gain entry into the periplasmic space. This mechanism of action, coupled with its high affinity for PBP3, results in potent bactericidal activity against a broad spectrum of pathogens, including strains resistant to other cephalosporins like ceftazidime.[1][2]

The "Trojan Horse" Mechanism: Catechol-Mediated Iron Transport

The defining feature of this compound is its catechol substituent, which enables it to chelate ferric iron (Fe³⁺). Bacteria have evolved sophisticated systems to acquire iron, an essential nutrient, from their environment. These systems involve the secretion of siderophores, small molecules with a high affinity for iron, which are then recognized and actively transported across the outer membrane by specific receptor proteins.

The catechol moiety of this compound mimics these natural siderophores.[3] In an iron-limited environment, such as within a host organism, this compound can form a complex with ferric iron. This complex is then recognized and transported into the periplasm by iron-regulated outer membrane proteins (IROMPs).[4] Studies on other catechol-containing cephalosporins have identified specific transporters involved in this process. In Escherichia coli, the Fiu and Cir proteins are known to facilitate the uptake of catechol-containing β-lactams.[4] In Pseudomonas aeruginosa, the PiuA transporter is implicated in the uptake of similar siderophore-cephalosporin conjugates.[5]

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm Ro_09_1428 This compound (with Catechol Moiety) Complex This compound-Fe³⁺ Complex Ro_09_1428->Complex chelates Fe3 Fe³⁺ (Iron) Fe3->Complex Transporter Iron Transporter (e.g., Fiu, Cir, PiuA) Complex->Transporter binds to Ro_09_1428_peri This compound Transporter->Ro_09_1428_peri transports

This active transport mechanism allows this compound to achieve a higher concentration in the periplasm than would be possible through passive diffusion alone, thereby enhancing its efficacy. The importance of the catechol moiety is underscored by studies on similar compounds where modification of the catechol, such as methylating one of the hydroxyl groups, leads to a loss of iron-chelating ability and a corresponding decrease in antibacterial activity.

Primary Target and Mechanism of Action

Once in the periplasm, this compound's primary molecular target is Penicillin-Binding Protein 3 (PBP3).[2][6] PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the cell wall. PBP3 is specifically involved in cell division. By binding to and acylating the active site of PBP3, this compound inhibits its transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. The high affinity of this compound for PBP3 contributes to its potent bactericidal effect.[2][6]

G Ro_09_1428_peri This compound (in Periplasm) PBP3 Penicillin-Binding Protein 3 (PBP3) Ro_09_1428_peri->PBP3 binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_synthesis catalyzes Cell_lysis Cell Lysis PBP3->Cell_lysis inhibition leads to Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall

Quantitative Data: In Vitro Activity

The in vitro potency of this compound has been evaluated against a wide range of bacterial isolates. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's effectiveness. The MIC₉₀, the concentration required to inhibit the growth of 90% of isolates, is presented below for this compound against several clinically relevant bacteria.

Bacterial SpeciesMIC₉₀ (µg/mL)Reference(s)
Pseudomonas aeruginosa0.39[2][6]
Acinetobacter calcoaceticus6.25[2][6]
Escherichia coli≤ 0.39[2]
Klebsiella pneumoniae≤ 0.39[2]
Proteus mirabilis≤ 0.39[2]
Proteus vulgaris≤ 0.39[2]
Streptococcus pyogenes≤ 0.39[2]
Morganella morganii≤ 3.13[2]
Providencia rettgeri≤ 3.13[2]
Citrobacter freundii≤ 3.13[2]
Haemophilus influenzae≤ 3.13[2]
Staphylococcus aureus (Methicillin-susceptible)≤ 3.13[2]
Streptococcus pneumoniae≤ 3.13[2]
Serratia marcescens25[2][6]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the activity of catechol-containing cephalosporins like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., saline or MHB)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate. Typically, 10-12 concentrations are tested. Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Prepare Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by a plate reader.

G Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Prepare_Inoculum Standardize and Dilute Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)

This assay measures the affinity of an antibiotic for its PBP targets by competing with a labeled β-lactam probe.

Materials:

  • Bacterial inner membrane preparations containing PBPs

  • Fluorescently labeled penicillin (e.g., Bocillin FL)

  • This compound solutions at various concentrations

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence imager

Procedure:

  • Incubation with Antibiotic: Incubate the bacterial membrane preparations with varying concentrations of this compound for a set time (e.g., 10-30 minutes) at 37°C to allow for binding to PBPs. Include a control sample with no antibiotic.

  • Labeling with Fluorescent Penicillin: Add a saturating concentration of Bocillin FL to all samples and incubate for a further 10-15 minutes. Bocillin FL will bind to any PBPs not already occupied by this compound.

  • Stop Reaction and Denature: Stop the reaction by adding Laemmli sample buffer and heating.

  • Electrophoresis: Separate the PBP-containing membrane proteins by SDS-PAGE.

  • Visualization and Quantitation: Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the amount of this compound bound.

  • Determine IC₅₀: Quantify the band intensities and calculate the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe (the IC₅₀).

Conclusion

The catechol moiety of this compound is a critical structural feature that endows it with potent activity against a range of Gram-negative bacteria. By acting as a siderophore mimic, it facilitates the active transport of the antibiotic across the bacterial outer membrane via iron uptake systems. This "Trojan Horse" strategy allows this compound to efficiently reach its periplasmic target, PBP3, leading to the inhibition of cell wall synthesis and subsequent cell death. This elegant mechanism of action makes this compound and other catechol-containing cephalosporins an important area of research in the ongoing effort to combat antibiotic resistance. Further investigation into the specific interactions with various iron transporters and the precise binding kinetics with PBP3 will continue to inform the design of next-generation antibiotics.

References

An In-depth Technical Guide to Ro 09-1428 for Research in Bacterial Septicemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational cephalosporin antibiotic, Ro 09-1428, with a specific focus on its application in bacterial septicemia research. This document synthesizes available data on its mechanism of action, in vitro activity, and in vivo efficacy, presenting it in a format tailored for scientific and research audiences.

Core Compound Profile

This compound is a parenteral, broad-spectrum cephalosporin antibiotic. A key structural feature is the presence of a catechol moiety, which is understood to facilitate its transport into bacterial cells, including those with resistance mechanisms to other cephalosporins.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting a critical step in bacterial cell wall biosynthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for peptidoglycan synthesis.[1][2]

The bacterial cell wall is crucial for maintaining cell integrity and shape. It is composed of a mesh-like layer of peptidoglycan, which is formed by long glycan chains cross-linked by short peptides. This cross-linking reaction is catalyzed by transpeptidases, a family of enzymes that includes the Penicillin-Binding Proteins (PBPs).

By binding to and inhibiting PBP3, this compound effectively blocks the transpeptidation step in peptidoglycan synthesis. This disruption of cell wall formation leads to cell lysis and bacterial death. The catechol moiety of this compound is thought to enhance its uptake through bacterial iron transport systems, contributing to its potent activity, particularly against Gram-negative bacteria.[3]

Below is a diagram illustrating the bacterial cell wall synthesis pathway and the point of inhibition by this compound.

Bacterial_Cell_Wall_Synthesis_Inhibition Mechanism of Action: this compound Inhibition of Peptidoglycan Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_transport Lipid II Flippase Lipid_II->Lipid_II_transport Glycan_chain Growing Peptidoglycan Chain Lipid_II_transport->Glycan_chain Transglycosylation PBP3 Penicillin-Binding Protein 3 (PBP3) (Transpeptidase) Glycan_chain->PBP3 Cross_linked_PG Cross-linked Peptidoglycan PBP3->Cross_linked_PG Transpeptidation Ro091428 This compound Ro091428->PBP3 Inhibition

Mechanism of this compound action.

Quantitative Data: In Vitro Activity

The in vitro activity of this compound has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentrations required to inhibit 90% of strains (MIC90).

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesMIC90 (µg/mL)Reference
Escherichia coli≤0.39[1]
Klebsiella pneumoniae≤0.39[1]
Proteus mirabilis≤0.39[1]
Proteus vulgaris≤0.39[1]
Morganella morganii≤3.13[1]
Providencia rettgeri≤3.13[1]
Citrobacter freundii≤3.13[1]
Serratia marcescens25[1]
Haemophilus influenzae≤3.13[1]
Pseudomonas aeruginosa0.39[1]
Acinetobacter calcoaceticus6.25[1]

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesMIC90 (µg/mL)Reference
Staphylococcus aureus≤3.13[1]
Streptococcus pyogenes≤0.39[1]
Streptococcus pneumoniae≤3.13[1]

Experimental Protocols

In Vitro Susceptibility Testing: Agar Dilution Method

The in vitro activity data presented above was primarily determined using the agar dilution method.[4]

Principle: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension onto the agar surface. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a high concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in sterile distilled water or broth.

  • Incorporation into Agar: Molten Mueller-Hinton agar is cooled to 45-50°C. One part of each antimicrobial dilution is added to nine parts of the molten agar to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to yield a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation: A multipoint inoculator is used to apply a standardized spot of each bacterial suspension onto the surface of the agar plates containing the different concentrations of this compound. A growth control plate without any antibiotic is also inoculated.

  • Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Agar_Dilution_Workflow Experimental Workflow: Agar Dilution MIC Testing prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Twofold Dilutions prep_stock->serial_dilute mix_agar Incorporate Dilutions into Molten Agar serial_dilute->mix_agar pour_plates Pour Agar Plates mix_agar->pour_plates inoculate Inoculate Plates with Bacterial Suspension pour_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (18-24h at 35-37°C) inoculate->incubate read_mic Determine MIC incubate->read_mic

Workflow for Agar Dilution MIC Testing.
In Vivo Efficacy: Murine Septicemia Model

The in vivo efficacy of this compound has been demonstrated in experimental septicemia models in mice.[1]

Principle: This model involves inducing a systemic bacterial infection in mice to mimic human septicemia. The efficacy of the antimicrobial agent is then evaluated by its ability to protect the mice from mortality.

Detailed Methodology:

  • Animal Model: Specific pathogen-free mice (e.g., male ICR mice, 4 weeks old, weighing 18-22 g) are used.

  • Bacterial Challenge: Mice are challenged via intraperitoneal injection with a bacterial suspension containing a predetermined lethal dose of the test organism (e.g., E. coli, P. aeruginosa). The bacterial suspension is often mixed with a mucin-containing solution to enhance virulence.

  • Treatment: this compound is administered subcutaneously at various doses at specified time points post-infection (e.g., 1 and 5 hours after bacterial challenge). A control group receives a placebo (e.g., sterile saline).

  • Observation: The mice are observed for a set period (e.g., 7 days), and mortality is recorded daily.

  • Efficacy Determination: The protective effect of this compound is determined by calculating the 50% effective dose (ED50), which is the dose required to protect 50% of the mice from death.

Murine_Septicemia_Model_Workflow Experimental Workflow: Murine Septicemia Model animal_prep Acclimatize Mice infection Induce Septicemia via Intraperitoneal Injection animal_prep->infection bacterial_prep Prepare Lethal Dose of Bacterial Suspension bacterial_prep->infection treatment_groups Divide into Treatment and Control Groups infection->treatment_groups administer_drug Administer this compound (Subcutaneously) treatment_groups->administer_drug administer_placebo Administer Placebo treatment_groups->administer_placebo observe Observe for Mortality (e.g., 7 days) administer_drug->observe administer_placebo->observe calculate_ed50 Calculate 50% Effective Dose (ED50) observe->calculate_ed50

Workflow for the Murine Septicemia Model.

Conclusion

This compound demonstrates potent in vitro and in vivo activity against a broad spectrum of clinically relevant bacteria, including strains resistant to other cephalosporins. Its mechanism of action, targeting PBP3, is well-established for beta-lactam antibiotics. The available data suggests that this compound is a promising candidate for further research and development in the context of bacterial septicemia. This guide provides researchers with the fundamental information and experimental frameworks to incorporate this compound into their studies.

References

Foundational Research on Ro 09-1428 and its Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudomonas aeruginosa continues to pose a significant threat in clinical settings due to its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key challenge in treating P. aeruginosa infections is the low permeability of its outer membrane, which restricts the entry of many antimicrobial agents. Ro 09-1428 is a parenteral cephalosporin that employs a "Trojan horse" strategy to overcome this barrier. By mimicking bacterial siderophores, it hijacks the iron uptake systems of P. aeruginosa to gain entry into the periplasmic space, where it exerts its bactericidal effects. This document provides a comprehensive overview of the foundational research on this compound, with a specific focus on its interaction with P. aeruginosa.

Quantitative Data Summary

The in vitro activity of this compound against P. aeruginosa and other clinically relevant bacteria has been quantified through minimum inhibitory concentration (MIC) studies. The following tables summarize the available data, comparing the efficacy of this compound with other cephalosporins.

Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa

AntibioticMIC90 (μg/mL)
This compound0.39[1][2][3]
Ceftazidime>16 (for ceftazidime-resistant strains)[1]

Table 2: In Vitro Activity of this compound against Other Gram-Negative Bacteria

OrganismThis compound MIC90 (μg/mL)
Escherichia coli≤0.39[1]
Klebsiella pneumoniae≤0.39[1]
Proteus mirabilis≤0.39[1]
Proteus vulgaris≤0.39[1]
Morganella morganii≤3.13[1]
Providencia rettgeri≤3.13[1]
Citrobacter freundii≤3.13[1]
Serratia marcescens25[1]
Acinetobacter calcoaceticus6.25[1][2][3]

Table 3: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismThis compound MIC90 (μg/mL)
Staphylococcus aureus≤3.13[1]
Streptococcus pyogenes≤0.39[1]
Streptococcus pneumoniae≤3.13[1]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and P. aeruginosa.

Penicillin-Binding Protein (PBP) 3 Binding Competition Assay

This assay is used to determine the affinity of this compound for its target, PBP3.

  • Preparation of Cell Membranes:

    • Grow E. coli K-12 or P. aeruginosa cultures to mid-log phase.

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS).

    • Lyse the cells by sonication on ice.

    • Isolate the membrane fraction by ultracentrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Competition Assay:

    • Incubate the cell membrane preparation with varying concentrations of this compound.

    • Add a fluorescently labeled β-lactam probe, such as Bocillin FL, which binds to PBPs.

    • Allow the binding reaction to proceed at room temperature.

    • Stop the reaction and separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a gel imager.

    • The decrease in the fluorescent signal of the PBP3 band with increasing concentrations of this compound indicates competitive binding.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe to PBP3.

Siderophore-Mediated Iron Uptake Assay

This protocol measures the ability of this compound to facilitate iron uptake into bacterial cells.

  • Preparation of Iron-Depleted Medium:

    • Prepare a minimal medium, such as succinate minimal medium.

    • Treat the medium with a chelating agent (e.g., Chelex 100) to remove trace iron.

    • Supplement the medium with all necessary nutrients except for a defined, low concentration of iron.

  • Iron Uptake Measurement:

    • Grow P. aeruginosa overnight in the iron-depleted medium.

    • Wash and resuspend the cells in fresh iron-depleted medium.

    • Add radio-labeled iron (e.g., 55FeCl3) to the cell suspension in the presence or absence of this compound.

    • Incubate the mixture at 37°C.

    • At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.

    • Wash the filters to remove any non-specifically bound iron.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • An increase in cell-associated radioactivity in the presence of this compound indicates siderophore-mediated iron uptake.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of this compound on the formation of P. aeruginosa biofilms.

  • Biofilm Formation:

    • Grow a culture of P. aeruginosa overnight in a suitable medium (e.g., Tryptic Soy Broth).

    • Dilute the overnight culture into fresh medium.

    • In a 96-well microtiter plate, add the diluted bacterial culture to wells containing serial dilutions of this compound. Include control wells with no antibiotic.

    • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Carefully remove the planktonic (free-floating) bacteria from each well by aspiration.

    • Wash the wells gently with PBS to remove any remaining non-adherent bacteria.

    • Add a solution of crystal violet (0.1%) to each well and incubate at room temperature to stain the adherent biofilm.

    • Remove the crystal violet solution and wash the wells with water to remove excess stain.

    • Solubilize the bound crystal violet by adding a solvent such as ethanol or acetic acid to each well.

    • Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.

    • A decrease in absorbance in the presence of this compound indicates inhibition of biofilm formation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the action of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Staining cluster_quantification Quantification start P. aeruginosa overnight culture dilution Dilute culture in fresh medium start->dilution inoculation Inoculate plate with diluted culture dilution->inoculation plate_prep Prepare 96-well plate with this compound dilutions plate_prep->inoculation incubation Incubate statically (24-48h, 37°C) inoculation->incubation wash1 Remove planktonic cells & wash incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash excess stain stain->wash2 solubilize Solubilize bound stain wash2->solubilize read Measure absorbance (OD570) solubilize->read analysis Analyze data & determine % inhibition read->analysis

Caption: Experimental workflow for the P. aeruginosa biofilm inhibition assay.

trojan_horse_mechanism cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Ro This compound Complex This compound-Fe³⁺ Complex Ro->Complex Fe Fe³⁺ (Iron) Fe->Complex IronTransporter Iron Transporter Complex->IronTransporter Active Transport Ro_peri This compound IronTransporter->Ro_peri Fe_peri Fe³⁺ IronTransporter->Fe_peri PBP3 PBP3 Ro_peri->PBP3 Binds to & Inhibits

Caption: "Trojan Horse" mechanism of this compound entry into P. aeruginosa.

pbp3_inhibition_pathway Ro_PBP3 This compound binds to PBP3 PBP3_inhibition Inhibition of PBP3 Transpeptidase Activity Ro_PBP3->PBP3_inhibition Peptidoglycan_synthesis_block Blockage of Peptidoglycan Cross-linking PBP3_inhibition->Peptidoglycan_synthesis_block Cell_division_arrest Cell Division Arrest Peptidoglycan_synthesis_block->Cell_division_arrest Filamentation Filamentation (Cell Elongation) Cell_division_arrest->Filamentation SOS_response Induction of SOS Response Filamentation->SOS_response Cell_lysis Cell Lysis & Death Filamentation->Cell_lysis SOS_response->Cell_lysis

Caption: Putative signaling pathway following PBP3 inhibition by this compound.

Conclusion

This compound demonstrates potent in vitro activity against P. aeruginosa, including strains resistant to other cephalosporins. Its unique "Trojan horse" mechanism of action, which involves exploiting the bacterium's iron uptake systems, allows it to bypass the formidable outer membrane barrier. The primary intracellular target of this compound is PBP3, a critical enzyme in bacterial cell wall synthesis. Inhibition of PBP3 leads to a cascade of events, including the cessation of cell division, filamentation, induction of the SOS response, and ultimately, cell lysis. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other siderophore-cephalosporin conjugates in combating multidrug-resistant P. aeruginosa infections. Further investigation into the kinetics of PBP3 binding and the potential for resistance development will be crucial for the clinical advancement of this promising antibiotic.

References

Methodological & Application

Ro 09-1428: Application Notes and In Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic characterized by a catechol moiety at the 7-position of the cephalosporin ring. This structural feature is associated with its potent, broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, this compound demonstrates significant efficacy against Pseudomonas aeruginosa and Acinetobacter caloaceticus.[1][2] Its mechanism of action involves the preferential inhibition of Penicillin-Binding Protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis, in Escherichia coli and P. aeruginosa.[1][3][4][5][6][7] This document provides detailed in vitro experimental protocols and quantitative data for the evaluation of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against a variety of bacterial species, presented as the Minimum Inhibitory Concentration required to inhibit 90% of strains (MIC90).

Table 1: In Vitro Activity of this compound Against Various Bacterial Species

Bacterial SpeciesMIC90 (µg/mL)Reference
Pseudomonas aeruginosa0.39[1][2][3]
Acinetobacter calcoaceticus6.25[1][2][3]
Escherichia coli≤ 0.39[2][3]
Klebsiella pneumoniae≤ 0.39[2][3]
Proteus mirabilis≤ 0.39[2][3]
Proteus vulgaris≤ 0.39[3]
Streptococcus pyogenes≤ 0.39[3]
Morganella morganii≤ 3.13[3]
Providencia rettgeri≤ 3.13[3]
Citrobacter freundii≤ 3.13[3]
Haemophilus influenzae≤ 3.13[3]
Staphylococcus aureus≤ 3.13[3]
Streptococcus pneumoniae≤ 3.13[3]
Serratia marcescens25[2][3]

Table 2: Comparative In Vitro Activity of this compound

Bacterial SpeciesThis compound MIC (µg/mL)Ceftazidime MIC (µg/mL)Reference
Pseudomonas aeruginosa0.12 - 2Not specified[8]
Ceftazidime-resistant P. aeruginosaInhibitedResistant[8]
Staphylococcus aureus8 - 168 - 16[8]
Group A Streptococci≤ 0.12Not specified[8]
Group B, C, G Streptococci0.5Not specified[8]
Streptococcus pneumoniae0.5Not specified[8]
Escherichia coli≤ 0.5Not specified[8]
Klebsiella spp.≤ 0.5Not specified[8]
Proteus mirabilis≤ 0.5Not specified[8]
Citrobacter diversus≤ 0.5Not specified[8]
Providencia spp.≤ 0.5Not specified[8]
Salmonella spp.≤ 0.5Not specified[8]
Shigella spp.≤ 0.5Not specified[8]
Citrobacter freundii4 - 16Not specified[8]
Enterobacter cloacae4 - 16Not specified[8]

Signaling Pathway and Mechanism of Action

This compound exerts its bactericidal effect by interrupting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. The primary target of this compound is Penicillin-Binding Protein 3 (PBP3), a transpeptidase that catalyzes the cross-linking of peptide side chains of the peptidoglycan polymer. By binding to and inactivating PBP3, this compound prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG PBP3 PBP3 (Transpeptidase) PBP3->Crosslinked_PG Cross-linking Ro091428 This compound Ro091428->PBP3 Inhibition

Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

    • Further dilutions will be made from this stock.

  • Preparation of this compound Dilutions in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will result in concentrations ranging from 64 µg/mL to 0.0625 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plate:

    • Add 10 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

MIC_workflow start Start prep_antibiotic Prepare this compound Serial Dilutions in 96-well plate start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate (Final conc. ~5x10^5 CFU/mL) prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Broth microdilution MIC determination workflow.
Penicillin-Binding Protein (PBP) Competition Assay

This protocol is a general method to assess the binding affinity of this compound to its target PBP3.

Objective: To determine the concentration of this compound required to inhibit the binding of a labeled penicillin (e.g., Bocillin FL, a fluorescent penicillin) to PBP3.

Materials:

  • This compound

  • Bacterial strain overexpressing PBP3 (e.g., an engineered E. coli strain)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Ultracentrifuge

  • Bocillin FL (or other suitable labeled penicillin)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain to mid-log phase and induce PBP3 overexpression if necessary.

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

    • Centrifuge the lysate at a low speed to remove unbroken cells and debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration.

  • Competition Assay:

    • In microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with varying concentrations of this compound for 15-30 minutes at room temperature. Include a control with no this compound.

    • Add a fixed, sub-saturating concentration of Bocillin FL to each tube and incubate for a further 10-15 minutes.

    • Stop the reaction by adding an excess of a non-fluorescent β-lactam (e.g., ampicillin) or by adding SDS-PAGE sample buffer.

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of the PBP3 band in each lane.

    • Plot the fluorescence intensity against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that reduces the binding of Bocillin FL to PBP3 by 50%.

PBP_competition_assay start Start prep_membranes Prepare Bacterial Membranes (Overexpressing PBP3) start->prep_membranes pre_incubate Pre-incubate Membranes with varying [this compound] prep_membranes->pre_incubate add_probe Add Fluorescent Penicillin Probe (e.g., Bocillin FL) pre_incubate->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page visualize Visualize and Quantify Fluorescence of PBP3 band sds_page->visualize analyze Determine IC50 visualize->analyze end End analyze->end

PBP competition assay workflow.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ro 09-1428

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ro 09-1428, a broad-spectrum parenteral cephalosporin. The information compiled herein is based on established methodologies and published research data.

Introduction to this compound

This compound is a cephalosporin antibiotic characterized by a catechol moiety, which demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, it exhibits significant efficacy against Pseudomonas aeruginosa and Acinetobacter calcoaceticus. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through the preferential targeting of Penicillin-Binding Protein 3 (PBP 3), an essential enzyme in bacterial cell division.[1][2][3]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration for 90% of organisms (MIC90) of this compound against various bacterial species as reported in the literature.

Bacterial SpeciesMIC90 (µg/mL)Reference(s)
Pseudomonas aeruginosa0.39[1][2][3]
Acinetobacter calcoaceticus6.25[1][2][3]
Escherichia coli≤ 0.39[2][3]
Klebsiella pneumoniae≤ 0.39[2][3]
Proteus mirabilis≤ 0.39[2][3]
Proteus vulgaris≤ 0.39[2][3]
Streptococcus pyogenes≤ 0.39[2][3]
Morganella morganii≤ 3.13[3]
Providencia rettgeri≤ 3.13[3]
Citrobacter freundii≤ 3.13 - 16[1][3]
Haemophilus influenzae≤ 3.13[3]
Staphylococcus aureus (Methicillin-Susceptible)≤ 3.13[3][4]
Streptococcus pneumoniae≤ 3.13[3]
Serratia marcescens25[2][3]
Enterobacter cloacae4 - 16[1]
Group A Streptococci≤ 0.12[1]
Group B, C, and G Streptococci0.5[1]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. Specifically, it targets and inhibits Penicillin-Binding Protein 3 (PBP 3). PBP 3 is a crucial transpeptidase involved in the final stages of peptidoglycan synthesis, particularly in the formation of the septum during bacterial cell division. By binding to PBP 3, this compound blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

G UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_pentapeptide Synthesis of peptidoglycan precursors Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Attachment to bactoprenol carrier Bactoprenol_P Bactoprenol-P Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Translocation Nascent_PG Nascent Peptidoglycan Chain Flippase->Nascent_PG Incorporation into growing chain Cross_linked_PG Cross-linked Peptidoglycan Nascent_PG->Cross_linked_PG Transpeptidation (Cross-linking) PBP3 PBP 3 (Transpeptidase) Ro091428 This compound Ro091428->PBP3

Diagram 1: Mechanism of action of this compound.

Experimental Protocols for MIC Determination

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and are standard methods for determining the MIC of antimicrobial agents.

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., sterile distilled water or saline)

  • Appropriate solvents for this compound (if not water-soluble)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in a suitable sterile solvent to prepare a stock solution of a known high concentration (e.g., 1000 µg/mL). Note: The choice of solvent should be based on the solubility of this compound. If the solubility is unknown, start with sterile distilled water. If the compound is not soluble in water, a small amount of a solvent such as dimethyl sulfoxide (DMSO) may be used, with subsequent dilution in the broth medium. The final concentration of the solvent should not exceed a level that affects bacterial growth.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution, diluted to the highest desired starting concentration, to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a positive control (inoculum without antibiotic), and well 12 as a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

G cluster_prep Preparation cluster_dilution Dilution and Inoculation cluster_incubation Incubation and Reading Stock Prepare this compound Stock Solution SerialDilution Perform 2-fold Serial Dilutions in Microplate Stock->SerialDilution Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate Wells with Standardized Bacteria Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC as Lowest Concentration with No Growth Incubate->Read

Diagram 2: Broth microdilution workflow.

This method involves incorporating various concentrations of this compound into an agar medium, followed by the inoculation of the bacterial strains.

Materials:

  • This compound powder

  • Sterile Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., sterile distilled water or saline)

  • Appropriate solvents for this compound

  • Incubator (35°C ± 2°C)

  • Multipoint inoculator (optional)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution method.

  • Preparation of Agar Plates:

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of this compound dilutions in a sterile diluent at 10 times the final desired concentrations.

    • Add 1 part of each antibiotic dilution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension of the test organism.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot the prepared bacterial inoculum onto the surface of the agar plates, including the control plate. A multipoint inoculator can be used for this purpose.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar. A single colony or a faint haze should be disregarded.

G cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoc_inc Inoculation and Incubation Stock Prepare this compound Stock Solution AddAntibiotic Add this compound Dilutions to Molten Agar Stock->AddAntibiotic Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate Spot Inoculum onto Agar Surface Inoculum->Inoculate Agar Melt and Cool Mueller-Hinton Agar Agar->AddAntibiotic PourPlates Pour into Petri Dishes and Solidify AddAntibiotic->PourPlates PourPlates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC as Lowest Concentration with No Growth Incubate->Read

Diagram 3: Agar dilution workflow.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing.

QC Strains:

The following ATCC® strains are recommended by CLSI for QC of cephalosporin susceptibility testing and should be included with each batch of MIC determinations:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

Acceptance Criteria:

The MIC values obtained for the QC strains should fall within the expected ranges. As specific CLSI-published QC ranges for this compound are not available, it is recommended that laboratories establish their own internal QC ranges based on a series of independent measurements (e.g., 20-30 runs) to ensure consistency and accuracy of the testing procedure.

References

Application Notes and Protocols: Ro 09-1428 PBP3 Binding Assay Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic that exhibits potent activity against a broad spectrum of bacteria, including clinically relevant pathogens such as Pseudomonas aeruginosa and Escherichia coli.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs). Specifically, this compound shows a preferential affinity for Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the septation process during bacterial cell division.[1][2] The selective inhibition of PBP3 leads to filamentation of the bacteria and eventual cell lysis.

These application notes provide detailed methodologies for assessing the binding of this compound and other investigational compounds to PBP3. The protocols described herein are essential for the characterization of novel antimicrobial agents and for structure-activity relationship (SAR) studies aimed at developing new PBP3 inhibitors. The primary focus is on assays utilizing purified recombinant PBP3 from Pseudomonas aeruginosa.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC90) of this compound against various bacterial strains. [1]

Bacterial SpeciesMIC90 (µg/mL)
Pseudomonas aeruginosa0.39
Acinetobacter calcoaceticus6.25
Escherichia coli≤ 0.39
Klebsiella pneumoniae≤ 0.39
Proteus mirabilis≤ 0.39

Table 2: Inhibitory Concentrations (I₅₀) of various β-lactams for P. aeruginosa PBP3.

β-Lactam AntibioticI₅₀ (µg/mL)
Ceftazidime0.2
Aztreonam0.05
Cefsulodin0.6
Cefepime0.0125

Experimental Protocols

Expression and Purification of Recombinant P. aeruginosa PBP3

A soluble, truncated form of P. aeruginosa PBP3 is expressed and purified to be used in the binding assays.

Materials:

  • Expression vector containing the gene for a truncated, soluble form of P. aeruginosa PBP3 (e.g., pET vector)

  • E. coli expression strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) broth

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

Protocol:

  • Transform the PBP3 expression vector into a suitable E. coli expression strain.

  • Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged PBP3 with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Assess the purity of the protein by SDS-PAGE.

PBP3_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli Culture_Growth Culture Growth (37°C) Transformation->Culture_Growth Induction IPTG Induction (18-25°C) Culture_Growth->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Dialysis Dialysis Elution->Dialysis QC Purity & Conc. (SDS-PAGE, A280) Dialysis->QC Bocillin_FL_Competition_Assay cluster_incubation Incubation Steps cluster_analysis Analysis PBP3_Compound 1. Incubate PBP3 with varying concentrations of Test Compound Add_Bocillin 2. Add Bocillin™ FL PBP3_Compound->Add_Bocillin Stop_Reaction 3. Stop reaction with SDS-PAGE buffer Add_Bocillin->Stop_Reaction SDS_PAGE 4. SDS-PAGE Stop_Reaction->SDS_PAGE Fluorescence_Scan 5. Fluorescence Scan SDS_PAGE->Fluorescence_Scan Quantification 6. Quantify Bands & Calculate IC50 Fluorescence_Scan->Quantification FP_Assay_Workflow cluster_direct Direct Binding (Probe Kd) cluster_competition Competition Assay (Compound IC50) Mix_Probe_PBP3 1. Mix Fluorescent Probe with serial dilutions of PBP3 Incubate_Direct 2. Incubate to Equilibrium Mix_Probe_PBP3->Incubate_Direct Measure_FP_Direct 3. Measure FP Incubate_Direct->Measure_FP_Direct Calculate_Kd 4. Plot and Calculate Kd Measure_FP_Direct->Calculate_Kd Mix_All 1. Mix PBP3, Probe, and serial dilutions of Test Compound Incubate_Comp 2. Incubate to Equilibrium Mix_All->Incubate_Comp Measure_FP_Comp 3. Measure FP Incubate_Comp->Measure_FP_Comp Calculate_IC50 4. Plot and Calculate IC50 Measure_FP_Comp->Calculate_IC50 PBP3_Inhibition_Pathway cluster_inhibition Effect of Inhibition Ro091428 This compound PBP3 PBP3 (Transpeptidase) Ro091428->PBP3 Inhibits Crosslinking Peptidoglycan Cross-linking PBP3->Crosslinking Catalyzes Inhibited_Crosslinking Inhibited Cross-linking Septum Septum Formation Crosslinking->Septum CellDivision Cell Division Septum->CellDivision CellLysis Cell Lysis Filamentation Filamentation Inhibited_Crosslinking->Filamentation Filamentation->CellLysis

References

Application Notes and Protocols for Ro 09-1428 in a Mouse Septicemia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ro 09-1428, a potent parenteral cephalosporin, in a mouse model of septicemia. This document is intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action in a preclinical setting.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic characterized by a catechol moiety at position 7 of the cephalosporin ring.[1] This structural feature is believed to facilitate its uptake by bacteria through iron transport mechanisms.[1] this compound has demonstrated high in vitro activity against a wide range of Gram-negative and Gram-positive bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.[1][2][3][4] Notably, it exhibits potent activity against ceftazidime-resistant strains of P. aeruginosa, E. cloacae, and C. freundii.[1][2] The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis through the targeting of Penicillin-Binding Protein 3 (PBP 3).[1][3] Preclinical studies have shown that the in vivo efficacy of this compound in experimental septicemias in mice is comparable to or greater than that of ceftazidime.[1][2]

Data Presentation

The following tables summarize the in vitro activity of this compound against various bacterial strains, which is foundational to its application in a septicemia model. While specific quantitative data from mouse septicemia models were not available in the public domain, the in vitro data strongly supports its potent antibacterial action.

Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens

Bacterial SpeciesMIC90 (μg/mL)
Pseudomonas aeruginosa0.39
Acinetobacter calcoaceticus6.25
Escherichia coli≤ 0.39
Klebsiella pneumoniae≤ 0.39
Proteus mirabilis≤ 0.39
Proteus vulgaris≤ 0.39
Streptococcus pyogenes≤ 0.39
Staphylococcus aureus≤ 3.13
Streptococcus pneumoniae≤ 3.13
Serratia marcescens25

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of strains.[1]

Experimental Protocols

This section outlines a detailed protocol for a monomicrobial mouse septicemia model to evaluate the in vivo efficacy of this compound. This protocol is based on established methodologies for septicemia research.

Monomicrobial Septicemia Model

This model involves the induction of sepsis by intraperitoneal injection of a single, well-characterized bacterial strain.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Positive control antibiotic (e.g., ceftazidime)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa or Escherichia coli)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • Sterile saline

  • Syringes and needles (27-30 gauge)

  • Animal monitoring equipment

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the chosen bacterial strain into TSB and incubate overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The optimal bacterial dose to induce sepsis without being immediately lethal should be determined in pilot studies.

  • Induction of Septicemia:

    • Administer the bacterial suspension to mice via intraperitoneal (i.p.) injection (e.g., 0.1 mL per mouse).

  • Drug Administration:

    • Prepare solutions of this compound, ceftazidime, and the vehicle control.

    • At a predetermined time post-infection (e.g., 1 hour), administer the treatments to different groups of mice. The route of administration for this compound is typically parenteral (e.g., subcutaneous or intravenous).

    • A typical dosing schedule could be once or twice daily for a specified number of days (e.g., 3-7 days). Dose-ranging studies are recommended to determine the optimal therapeutic dose.

  • Monitoring and Endpoints:

    • Monitor the mice at least twice daily for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia).

    • Record survival rates over a period of 7-14 days.

    • Optional endpoints include:

      • Bacterial load in blood and organs (spleen, liver, lungs) at specific time points.

      • Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in serum.

      • Histopathological analysis of organs.

Visualizations

Signaling Pathway

bacterial_cell_wall_synthesis_inhibition cluster_bacterium Bacterium cluster_drug Drug Action UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation PBP3 Penicillin-Binding Protein 3 (PBP 3) Peptidoglycan_chain->PBP3 Substrate for Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP3->Cross_linked_peptidoglycan Transpeptidation (Cross-linking) Ro_09_1428 This compound Ro_09_1428->PBP3 Inhibits

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow

septicemia_model_workflow start Start bacterial_prep Prepare Bacterial Inoculum (e.g., P. aeruginosa) start->bacterial_prep mouse_groups Randomize Mice into Treatment Groups bacterial_prep->mouse_groups sepsis_induction Induce Septicemia (Intraperitoneal Injection) mouse_groups->sepsis_induction treatment Administer Treatment (this compound, Control) sepsis_induction->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring endpoints Collect Samples for Endpoints (Bacterial Load, Cytokines) monitoring->endpoints data_analysis Analyze Data endpoints->data_analysis end End data_analysis->end

Caption: Workflow for the mouse septicemia model.

References

Application Notes and Protocols: Ro 09-1428 for Treating Pseudomonas aeruginosa Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic characterized by the presence of a catechol moiety. This structural feature is crucial for its potent activity against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. The catechol group facilitates the uptake of the antibiotic through the bacterial iron transport systems, a mechanism often referred to as a "Trojan horse" strategy. Once inside the periplasmic space, this compound exerts its bactericidal effect by inhibiting Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell wall synthesis. This document provides a summary of the available data on this compound's efficacy against P. aeruginosa and detailed protocols for its evaluation in both in vitro and in vivo infection models.

Mechanism of Action

This compound's efficacy against P. aeruginosa is a two-step process involving active transport across the outer membrane and subsequent inhibition of a key enzyme in peptidoglycan synthesis.

"Trojan Horse" Uptake Mechanism

The catechol substituent on this compound mimics siderophores, which are iron-chelating molecules produced by bacteria to acquire iron from their environment. P. aeruginosa possesses TonB-dependent transporters on its outer membrane that recognize and actively transport siderophore-iron complexes into the periplasm. This compound is thought to exploit this system for entry into the bacterial cell.

Trojan_Horse_Uptake cluster_extracellular Extracellular Space cluster_cell Pseudomonas aeruginosa cluster_om Outer Membrane cluster_periplasm Periplasmic Space cluster_im Inner Membrane Ro_09_1428 This compound (Catechol Cephalosporin) TonB_Transporter TonB-Dependent Transporter Ro_09_1428->TonB_Transporter Active Transport Ro_09_1428_peri This compound TonB_Transporter->Ro_09_1428_peri PBP3 Penicillin-Binding Protein 3 (PBP3) Ro_09_1428_peri->PBP3 Inhibition

Proposed "Trojan Horse" uptake mechanism of this compound.
Inhibition of Penicillin-Binding Protein 3 (PBP3)

Once in the periplasm, this compound, like other β-lactam antibiotics, targets and inhibits Penicillin-Binding Proteins (PBPs). Specifically, this compound shows a high affinity for PBP3.[1] PBP3 is a transpeptidase responsible for the cross-linking of peptidoglycan chains during the final step of cell wall biosynthesis. Inhibition of PBP3 disrupts cell wall integrity, leading to cell elongation, filamentation, and eventual lysis of the bacterium.[1][2]

PBP3_Inhibition Peptidoglycan_Precursors Peptidoglycan Precursors PBP3 PBP3 (Transpeptidase) Peptidoglycan_Precursors->PBP3 Binds to Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP3->Crosslinked_Peptidoglycan Catalyzes Cell_Lysis Cell Lysis PBP3->Cell_Lysis Leads to Ro_09_1428 This compound Ro_09_1428->PBP3 Inhibits

Mechanism of bacterial cell lysis via PBP3 inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound against P. aeruginosa and other relevant bacterial species.

Table 1: In Vitro Activity of this compound (MIC90 values in µg/mL)
OrganismThis compoundCeftazidime
Pseudomonas aeruginosa0.39-
Acinetobacter calcoaceticus6.25-
Escherichia coli≤ 0.39-
Klebsiella pneumoniae≤ 0.39-
Proteus mirabilis≤ 0.39-
Proteus vulgaris≤ 0.39-
Streptococcus pyogenes≤ 0.39-
Morganella morganii≤ 3.13-
Providencia rettgeri≤ 3.13-
Citrobacter freundii≤ 3.13-
Haemophilus influenzae≤ 3.13-
Staphylococcus aureus≤ 3.13-
Streptococcus pneumoniae≤ 3.13-
Serratia marcescens25-

Data sourced from Arisawa et al., 1991.[3]

Table 2: In Vivo Efficacy of this compound in a Mouse Septicemia Model (ED50 values in mg/kg)
OrganismThis compoundCeftazidime
P. aeruginosa--
C. freundii (ceftazidime-resistant)->100
E. cloacae (ceftazidime-resistant)->100

Note: Specific ED50 values for P. aeruginosa were not provided in the primary source, but the activity of this compound was stated to be equal to or greater than that of ceftazidime.[3]

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound against P. aeruginosa.

In Vitro Susceptibility Testing: Agar Dilution Method (Based on CLSI Guidelines)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa.

Materials:

  • Mueller-Hinton agar

  • This compound analytical powder

  • Sterile saline or appropriate solvent

  • P. aeruginosa isolates (including quality control strains, e.g., ATCC 27853)

  • Sterile petri dishes

  • Inoculator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 10 times the highest final concentration to be tested.

  • Preparation of Agar Plates:

    • Melt Mueller-Hinton agar and cool to 45-50°C in a water bath.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add 1 part of each antibiotic dilution to 9 parts of molten agar to achieve the final desired concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the P. aeruginosa isolate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation:

    • Using a multipoint replicator, inoculate the prepared agar plates (from lowest to highest concentration) with the bacterial suspension.

    • Inoculate the growth control plate last.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents against bacterial infections.[4][5]

Materials:

  • Female ICR mice (or other suitable strain), 4-6 weeks old

  • Cyclophosphamide

  • P. aeruginosa strain of interest

  • This compound for injection

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Tissue homogenizer

  • Tryptic soy agar plates

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic (absolute neutrophil count < 100/mm³).

  • Inoculum Preparation:

    • Grow the P. aeruginosa strain to mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).

    • Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).

  • Infection:

    • On day 0, lightly anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind leg of each mouse.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.

    • Administer the antibiotic subcutaneously or intravenously at various doses and dosing intervals. A control group should receive a vehicle (e.g., sterile saline).

  • Assessment of Efficacy:

    • At a specified endpoint (e.g., 24 hours after the start of treatment), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis:

    • Compare the bacterial load in the thighs of treated mice to that of the control group to determine the reduction in CFU.

    • The results can be used to determine the effective dose (ED50) or to study the pharmacokinetic/pharmacodynamic (PK/PD) parameters of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC_Determination MIC Determination (Agar Dilution) Strain_Selection Selection of P. aeruginosa Strains MIC_Determination->Strain_Selection Infection Thigh Infection with P. aeruginosa Strain_Selection->Infection Selected Strain Neutropenia Induce Neutropenia in Mice Neutropenia->Infection Treatment Administer this compound (various doses) Infection->Treatment Efficacy_Assessment Assess Efficacy (CFU/thigh) Treatment->Efficacy_Assessment

Workflow for evaluating this compound against P. aeruginosa.

Conclusion

This compound demonstrates potent in vitro and in vivo activity against P. aeruginosa, including strains resistant to other cephalosporins. Its unique catechol moiety facilitates its entry into bacterial cells, and its high affinity for PBP3 leads to effective bactericidal action. The provided protocols offer a framework for the continued investigation and development of this compound and similar catechol-containing cephalosporins for the treatment of challenging P. aeruginosa infections.

References

Protocol for Ro 09-1428 Susceptibility Testing: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro susceptibility of bacteria to Ro 09-1428, a broad-spectrum parenteral cephalosporin. This document includes information on the mechanism of action, quantitative susceptibility data, and standardized experimental protocols based on established methodologies.

Introduction to this compound

This compound is a cephalosporin antibiotic characterized by a catechol moiety. This structural feature is significant as it allows the antibiotic to utilize bacterial iron transport systems for entry into the periplasmic space, a "Trojan horse" strategy that enhances its efficacy, particularly against Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis through the preferential acylation of Penicillin-Binding Protein 3 (PBP3). This leads to the formation of filamentous cells and subsequent cell lysis. This compound has demonstrated potent in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter caloaceticus.[1][2]

Quantitative Susceptibility Data

The in vitro activity of this compound has been evaluated against a variety of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, with a focus on the MIC90 (the concentration at which 90% of isolates are inhibited).

Table 1: In Vitro Activity of this compound against Selected Gram-Negative Bacteria

Bacterial SpeciesMIC90 (µg/mL)Reference
Pseudomonas aeruginosa0.39[1][2]
Acinetobacter caloaceticus6.25[1][2]
Escherichia coli≤0.39
Klebsiella pneumoniae≤0.39
Proteus mirabilis≤0.39
Serratia marcescens25

Table 2: In Vitro Activity of this compound against Selected Gram-Positive Bacteria

Bacterial SpeciesMIC90 (µg/mL)Reference
Staphylococcus aureus (Methicillin-Susceptible)≤3.13
Streptococcus pneumoniae≤3.13
Streptococcus pyogenes≤0.39

Experimental Protocols for Susceptibility Testing

The following are detailed protocols for determining the MIC of this compound. These methods are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is a standard and widely used technique for determining the MIC of an antimicrobial agent.

a. Materials:

  • This compound analytical grade powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution with CAMHB to obtain a range of concentrations. Typically, 50 µL of the antibiotic solution is serially diluted in 50 µL of CAMHB.

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate (containing 50 µL of the diluted antibiotic) with 50 µL of the standardized bacterial inoculum. This will bring the final volume in each well to 100 µL. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

a. Materials:

  • This compound analytical grade powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents

  • Incubator (35°C ± 2°C)

  • Inoculum replicating apparatus (optional)

b. Protocol:

  • Preparation of this compound Stock Solution: As described for the broth microdilution method.

  • Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of this compound. Add 1 part of the appropriate antibiotic dilution to 9 parts of molten MHA (held at 45-50°C). Mix well and pour into sterile petri dishes. Allow the agar to solidify completely. Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. An inoculum replicating apparatus can be used to deliver a precise volume.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for susceptibility testing.

Ro091428_Mechanism cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space Ro091428_Fe This compound-Fe³⁺ Complex OM_Receptor Iron Transporter (e.g., Fiu, Cir) Ro091428_Fe->OM_Receptor Uptake Ro091428_Peri This compound OM_Receptor->Ro091428_Peri Transport PBP3 Penicillin-Binding Protein 3 (PBP3) Ro091428_Peri->PBP3 Acylation CellWall_Inhibition Inhibition of Peptidoglycan Synthesis PBP3->CellWall_Inhibition Filamentation Cell Filamentation & Lysis CellWall_Inhibition->Filamentation

Caption: Proposed mechanism of this compound action in Gram-negative bacteria.

Susceptibility_Workflow Start Start: Bacterial Isolate Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Method_Choice Choose Method Inoculum_Prep->Method_Choice Broth_Dilution Broth Microdilution Method_Choice->Broth_Dilution Liquid-based Agar_Dilution Agar Dilution Method_Choice->Agar_Dilution Solid-based Incubation Incubate (35°C, 16-20h) Broth_Dilution->Incubation Agar_Dilution->Incubation Read_MIC Read MIC Incubation->Read_MIC End End: Report MIC Value Read_MIC->End

Caption: General workflow for this compound susceptibility testing.

AmpC_Induction cluster_cell_wall Cell Wall Synthesis cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Fragments PBP->Peptidoglycan Inhibition by β-lactams leads to accumulation AmpG AmpG (Permease) Peptidoglycan->AmpG Transport AmpR_inactive AmpR (Inactive) + Peptidoglycan Fragments AmpG->AmpR_inactive AmpC_Gene ampC gene AmpR_inactive->AmpC_Gene Activation AmpR_active AmpR (Active) + UDP-MurNAc-pentapeptide AmpR_active->AmpC_Gene Repression (Basal Level) AmpC_Expression Increased AmpC β-lactamase Production AmpC_Gene->AmpC_Expression

Caption: Simplified pathway of AmpC β-lactamase induction.

References

Application Notes and Protocols: Ro 09-1428 in Bacterial Cell Wall Synthesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic characterized by a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. A key structural feature of this compound is the presence of a catechol moiety, which plays a crucial role in its potent antibacterial action, particularly against challenging pathogens like Pseudomonas aeruginosa.[1][2] This document provides detailed application notes and protocols for the use of this compound in studies focused on bacterial cell wall synthesis.

The primary mechanism of action for this compound, like other β-lactam antibiotics, is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. Specifically, this compound preferentially targets and inhibits Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][3] PBP3 is a critical transpeptidase involved in the final stages of peptidoglycan cross-linking during cell division. Inhibition of PBP3 disrupts the integrity of the cell wall, leading to cell elongation, filamentation, and eventual lysis.

The catechol substituent of this compound facilitates its transport across the outer membrane of Gram-negative bacteria through a "Trojan horse" mechanism. By chelating iron, this compound can be actively transported into the periplasmic space via bacterial iron uptake systems.[2][3] This enhanced uptake contributes to its high potency against otherwise difficult-to-treat infections.

These application notes provide a summary of the quantitative antibacterial activity of this compound, detailed protocols for key in vitro and in vivo experiments, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound (MIC₉₀ values)
Bacterial SpeciesMIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosa0.39[1][3]
Acinetobacter calcoaceticus6.25[1][3]
Escherichia coli≤ 0.39[1][3]
Klebsiella pneumoniae≤ 0.39[1][3]
Proteus mirabilis≤ 0.39[1][3]
Proteus vulgaris≤ 0.39[1]
Streptococcus pyogenes≤ 0.39[1]
Morganella morganii≤ 3.13[1]
Providencia rettgeri≤ 3.13[1]
Citrobacter freundii≤ 3.13[1]
Haemophilus influenzae≤ 3.13[1]
Staphylococcus aureus (Methicillin-Susceptible)≤ 3.13[1][4]
Streptococcus pneumoniae≤ 3.13[1]
Serratia marcescens25[1][3]
Table 2: Penicillin-Binding Protein 3 (PBP3) Affinity
CompoundTargetOrganismAffinity (IC₅₀)Reference
This compoundPBP3E. coli, P. aeruginosaData not available in the public domain. Stated to be the most sensitive target.[1][3]

Signaling Pathways and Experimental Workflows

bacterial_cell_wall_synthesis_inhibition Bacterial Cell Wall Synthesis and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA/B UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC-F Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Nascent Peptidoglycan Nascent Peptidoglycan Chain Lipid II->Nascent Peptidoglycan Transglycosylase Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase (PBP3) This compound This compound This compound->Cross-linked Peptidoglycan Inhibits

Caption: Inhibition of Bacterial Cell Wall Synthesis by this compound.

Caption: "Trojan Horse" uptake mechanism of this compound.

experimental_workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination PBP_Binding PBP Binding Assay MIC->PBP_Binding Inform Mouse_Model Mouse Septicemia Model PBP_Binding->Mouse_Model Justifies Efficacy_Study Efficacy Study (Survival, Bacterial Load) Mouse_Model->Efficacy_Study

Caption: Workflow for evaluating this compound efficacy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile water or DMSO, depending on solubility).

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for serial dilutions (e.g., 256 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the starting this compound solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard the final 50 µL from the tenth well. This will result in concentrations ranging from 128 µg/mL to 0.25 µg/mL.

    • The eleventh well will serve as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control well), resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the microtiter plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Binding Assay

Objective: To assess the binding affinity of this compound to specific PBPs by competing with a radiolabeled β-lactam.

Materials:

  • This compound

  • Bacterial cell membranes containing PBPs (from E. coli or P. aeruginosa)

  • Radiolabeled penicillin (e.g., [³H]benzylpenicillin)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • SDS-PAGE equipment and reagents

  • Fluorography enhancing solution

  • X-ray film or phosphorimager

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial culture to mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with buffer.

    • Lyse the cells (e.g., by sonication or French press) and centrifuge to pellet cell debris.

    • Collect the supernatant and ultracentrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in a small volume of buffer and determine the protein concentration.

  • Competition Assay:

    • In a series of microcentrifuge tubes, pre-incubate a fixed amount of bacterial membrane preparation (e.g., 50 µg of protein) with increasing concentrations of this compound for 10-15 minutes at 30°C.

    • Include a control tube with no this compound.

  • Radiolabeling:

    • Add a fixed, saturating concentration of radiolabeled penicillin to each tube and incubate for an additional 10-15 minutes at 30°C to allow binding to the available PBPs.

  • Termination of Reaction and SDS-PAGE:

    • Stop the binding reaction by adding an excess of unlabeled penicillin G, followed by the addition of SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes and load them onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by molecular weight.

  • Detection and Analysis:

    • After electrophoresis, treat the gel with a fluorography enhancing solution.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

    • The intensity of the radiolabeled PBP bands will decrease with increasing concentrations of this compound.

    • Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin (IC₅₀).

Protocol 3: In Vivo Efficacy in a Mouse Septicemia Model

Objective: To evaluate the in vivo efficacy of this compound in treating a systemic bacterial infection in a murine model.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., P. aeruginosa)

  • Female ICR mice (or other suitable strain), 4-5 weeks old

  • Sterile saline

  • Gastric mucin (optional, to enhance infectivity)

  • Syringes and needles for injection

  • Animal housing and care facilities

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strain in a suitable broth medium overnight.

    • Dilute the culture in sterile saline (with or without mucin) to the desired concentration to achieve a lethal dose (e.g., determined from previous LD₅₀ studies).

  • Infection:

    • Inject the mice intraperitoneally with 0.5 mL of the bacterial suspension.

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer this compound subcutaneously or intravenously.

    • Administer different doses of this compound to different groups of mice to determine the effective dose.

    • Include a control group that receives a vehicle (e.g., sterile saline) instead of the antibiotic.

  • Monitoring and Endpoint:

    • Observe the mice for a set period (e.g., 7 days) for signs of illness and mortality.

    • The primary endpoint is the survival rate in each treatment group.

    • The 50% effective dose (ED₅₀) can be calculated based on the survival data.

  • Bacterial Load Determination (Optional):

    • At a specific time point post-treatment, a subset of mice from each group can be euthanized.

    • Aseptically collect blood and/or organs (e.g., spleen, liver).

    • Homogenize the organs, perform serial dilutions, and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue or mL of blood).

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

References

In Vivo Efficacy of Ro 09-1428 in Respiratory Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and synthesized protocols for evaluating the in vivo efficacy of the novel catechol-substituted cephalosporin, Ro 09-1428, in murine models of respiratory infection. This compound has demonstrated potent in vitro activity against a broad spectrum of respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. Its unique mechanism, involving inhibition of penicillin-binding protein 3 (PBP3) and potential uptake via bacterial iron transport systems, makes it a promising candidate for treating respiratory tract infections. The following protocols are based on established murine pneumonia models and provide a framework for preclinical assessment of this compound's therapeutic potential.

Introduction

This compound is a parenteral cephalosporin characterized by a catechol moiety, which is believed to facilitate its entry into bacterial cells through iron transport mechanisms, acting as a "Trojan horse" to bypass certain resistance mechanisms. This, combined with its potent inhibition of PBP3, a critical enzyme in bacterial cell wall synthesis, results in significant bactericidal activity. While in vitro data is promising, rigorous in vivo studies are essential to validate its efficacy in a physiological context. The protocols outlined below describe murine models of pneumonia induced by Streptococcus pneumoniae and Haemophilus influenzae, two of the most common causative agents of respiratory tract infections.

Mechanism of Action

This compound exerts its antibacterial effect through a dual mechanism. As a β-lactam antibiotic, its primary mode of action is the inhibition of bacterial cell wall synthesis. Specifically, it targets and acylates penicillin-binding protein 3 (PBP3), an essential enzyme for cell septation during division. The inactivation of PBP3 leads to the formation of filamentous cells and eventual lysis. Furthermore, the catechol substituent at the C-7 position of the cephalosporin core is thought to chelate iron, enabling the antibiotic to be actively transported into the bacterial periplasm via siderophore uptake systems, thereby increasing its intracellular concentration and potency.

cluster_0 Bacterial Cell Ro_09_1428 This compound (Catechol Cephalosporin) Iron_Transporter Iron Transporter Ro_09_1428->Iron_Transporter Uptake PBP3 Penicillin-Binding Protein 3 (PBP3) Iron_Transporter->PBP3 Inhibition Cell_Wall Cell Wall Synthesis PBP3->Cell_Wall Blocks Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound Against Respiratory Pathogens

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound required to inhibit 90% of strains (MIC₉₀) for key respiratory pathogens.

Bacterial SpeciesMIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae≤ 3.13[1]
Haemophilus influenzae≤ 3.13[1]
Klebsiella pneumoniae≤ 0.39[1]
Staphylococcus aureus (MSSA)≤ 3.13[1]
Pseudomonas aeruginosa0.39[1]
In Vivo Efficacy of this compound in Murine Septicemia Models

While data from respiratory infection models are limited, the efficacy of this compound has been evaluated in murine septicemia models, providing a proxy for its in vivo potency. The 50% protective dose (PD₅₀) is presented below.

PathogenInfection ModelPD₅₀ (mg/kg)Reference
Escherichia coliSystemic Infection (Mouse)0.16[1]
Pseudomonas aeruginosaSystemic Infection (Mouse)1.2[1]
Staphylococcus aureusSystemic Infection (Mouse)0.38[1]

Experimental Protocols

The following are synthesized protocols for evaluating the in vivo efficacy of this compound in murine models of bacterial pneumonia. These protocols are based on established methodologies and should be adapted and optimized for specific laboratory conditions and research questions.

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

1. Objective: To assess the therapeutic efficacy of this compound in a murine model of acute pneumonia induced by Streptococcus pneumoniae.

2. Materials:

  • Animals: 6-8 week old female BALB/c or C57BL/6 mice.

  • Bacterial Strain: Streptococcus pneumoniae (e.g., serotype 2 D39 or a clinical isolate).

  • Growth Media: Todd-Hewitt broth supplemented with 0.5% yeast extract (THY), and blood agar plates.

  • Reagents: this compound (analytical grade), sterile phosphate-buffered saline (PBS), vehicle for this compound (e.g., sterile water or saline, solubility to be determined empirically), anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

  • Equipment: Hemocytometer, spectrophotometer, sonicator, microcentrifuge, animal restrainer for intranasal inoculation, surgical tools for lung harvesting, tissue homogenizer.

3. Inoculum Preparation:

  • Culture S. pneumoniae overnight on a blood agar plate at 37°C in 5% CO₂.

  • Inoculate a single colony into THY broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Harvest bacteria by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

  • Wash the bacterial pellet twice with sterile PBS.

  • Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on blood agar.

4. Infection Procedure (Intranasal Inoculation):

  • Anesthetize mice lightly with isoflurane.

  • Hold the mouse in a supine position.

  • Instill 50 µL of the bacterial suspension (containing ~5 x 10⁵ CFU) dropwise into the nares (25 µL per nostril).

  • Allow the mouse to recover in a clean cage.

5. This compound Administration:

  • Formulation: Prepare a stock solution of this compound in a suitable sterile vehicle. The solubility and stability of the formulation should be predetermined.

  • Treatment Groups:

    • Vehicle control (administered with the same volume and route as the treatment groups).

    • This compound (e.g., 10, 25, 50 mg/kg). Dosages should be based on preliminary dose-ranging studies.

    • Positive control (e.g., a clinically relevant cephalosporin like ceftriaxone).

  • Administration: Initiate treatment 4-6 hours post-infection. Administer this compound via a parenteral route, such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The dosing frequency (e.g., once or twice daily) should be determined based on the pharmacokinetic profile of the drug, if available. Treatment should continue for a defined period (e.g., 3-5 days).

6. Assessment of Efficacy:

  • Survival: Monitor mice daily for signs of morbidity and mortality for up to 14 days post-infection.

  • Bacterial Load in Lungs: At defined time points (e.g., 24, 48, and 72 hours post-infection), euthanize a subset of mice from each group. Aseptically remove the lungs, weigh them, and homogenize in sterile PBS. Perform serial dilutions of the lung homogenate and plate on blood agar to determine the number of CFU per gram of lung tissue.

  • Histopathology: A portion of the lung tissue can be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

Protocol 2: Murine Model of Haemophilus influenzae Pneumonia

1. Objective: To evaluate the efficacy of this compound in a murine model of pneumonia caused by non-typeable Haemophilus influenzae (NTHi).

2. Materials:

  • Animals: 6-8 week old female C57BL/6 mice.

  • Bacterial Strain: Non-typeable Haemophilus influenzae (NTHi) clinical isolate.

  • Growth Media: Chocolate agar or brain heart infusion (BHI) broth supplemented with hemin and NAD.

  • Reagents and Equipment: As described in Protocol 1.

3. Inoculum Preparation:

  • Grow NTHi on a chocolate agar plate overnight at 37°C in 5% CO₂.

  • Inoculate colonies into supplemented BHI broth and grow to mid-log phase.

  • Harvest, wash, and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 2 x 10⁷ CFU/mL). Confirm the inoculum concentration by plating.

4. Infection Procedure (Intratracheal Instillation):

  • Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail, i.p.).

  • Place the mouse on its back on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Carefully insert a 27-gauge needle between the tracheal rings and instill 50 µL of the bacterial suspension (~1 x 10⁶ CFU).

  • Close the incision with a suture or surgical clip.

  • Allow the mouse to recover.

5. This compound Administration:

  • Follow the procedures outlined in Protocol 1, Section 5. Dosing and treatment duration should be optimized for this model.

6. Assessment of Efficacy:

  • Survival and Bacterial Load: As described in Protocol 1, Section 6. For bacterial enumeration, use chocolate agar plates.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: At the time of euthanasia, perform a BAL by instilling and retrieving a known volume of sterile PBS into the lungs via a tracheal cannula. The BAL fluid can be used to determine the total and differential inflammatory cell counts (e.g., neutrophils, macrophages) and for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.

Experimental Workflow Visualization

cluster_workflow In Vivo Efficacy Study Workflow Start Start: Acclimatize Mice Inoculum_Prep Prepare Bacterial Inoculum (S. pneumoniae or H. influenzae) Start->Inoculum_Prep Infection Induce Respiratory Infection (Intranasal or Intratracheal) Inoculum_Prep->Infection Grouping Randomize into Treatment Groups (Vehicle, this compound, Positive Control) Infection->Grouping Treatment Administer Treatment (e.g., s.c. or i.p.) Grouping->Treatment Monitoring Daily Monitoring (Survival, Morbidity) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Bacterial_Load Determine Bacterial Load in Lungs Endpoint->Bacterial_Load Histology Perform Lung Histopathology Endpoint->Histology BAL Analyze BAL Fluid (optional) Endpoint->BAL Data_Analysis Data Analysis and Interpretation Bacterial_Load->Data_Analysis Histology->Data_Analysis BAL->Data_Analysis

Proposed experimental workflow for in vivo studies.

Conclusion

This compound is a promising cephalosporin with potent in vitro activity against key respiratory pathogens. The synthesized protocols provided herein offer a comprehensive framework for the preclinical evaluation of its in vivo efficacy in murine models of S. pneumoniae and H. influenzae pneumonia. Successful demonstration of efficacy in these models would provide strong evidence for its potential clinical utility in treating respiratory tract infections. It is crucial to conduct preliminary studies to determine the optimal formulation, dosage, and administration route for this compound in these specific models.

References

Ro 09-1428: A Potent Tool for Probing PBP3 Function in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic characterized by a catechol moiety. This compound is a valuable tool for researchers studying bacterial cell wall biosynthesis and developing novel antimicrobial agents. Its primary mechanism of action is the inhibition of Penicillin-Binding Protein 3 (PBP3), a critical enzyme involved in bacterial cell division. This compound exhibits potent activity against a broad spectrum of Gram-negative bacteria, most notably Pseudomonas aeruginosa and Escherichia coli, where it preferentially targets PBP3.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound as a selective PBP3 inhibitor in a research setting.

Mechanism of Action

This compound, like other β-lactam antibiotics, inhibits the transpeptidase activity of Penicillin-Binding Proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. The preferential target of this compound is PBP3, an enzyme specifically involved in septum formation during cell division.[3][4][6] Inhibition of PBP3 leads to the formation of filamentous cells as they are unable to divide, ultimately resulting in cell lysis and bacterial death. The presence of a catechol group in this compound is thought to facilitate its uptake through iron transport systems in Gram-negative bacteria, potentially contributing to its potent activity.[3][4][6]

cluster_membrane Bacterial Cell Ro_09_1428_ext This compound (extracellular) OM Outer Membrane Ro_09_1428_ext->OM Uptake PBP3 PBP3 OM->PBP3 Inhibition IM Inner Membrane Cell_Division Cell Division PBP3->Cell_Division Blocks Cell_Lysis Cell Lysis Cell_Division->Cell_Lysis Leads to

Fig. 1: Mechanism of PBP3 inhibition by this compound.

Data Presentation

In Vitro Antibacterial Activity of this compound

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency. The following tables summarize the MIC values of this compound against various bacterial strains.

Table 1: MIC₉₀ Values of this compound against selected Gram-Negative Bacteria

Bacterial SpeciesMIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosa0.39[1][3][4]
Acinetobacter calcoaceticus6.25[1][3][4]
Escherichia coli≤ 0.39[3]
Klebsiella pneumoniae≤ 0.39[3]
Proteus mirabilis≤ 0.39[3]
Serratia marcescens25[3][4]
Citrobacter freundii≤ 3.13[3]
Haemophilus influenzae≤ 3.13[3]

Table 2: MIC Values of this compound against selected Gram-Positive Bacteria

Bacterial SpeciesMIC (µg/mL)Reference
Staphylococcus aureus≤ 3.13[3]
Streptococcus pneumoniae≤ 3.13[3]
Streptococcus pyogenes≤ 0.39[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Start Start Prep_Ro Prepare this compound stock solution Start->Prep_Ro Serial_Dil Perform serial dilutions of this compound in a 96-well plate Prep_Ro->Serial_Dil Inoculate Inoculate wells with bacterial suspension Serial_Dil->Inoculate Prep_Inoculum Prepare bacterial inoculum (e.g., 5x10^5 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Fig. 2: Workflow for MIC determination.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile pipette tips and reagent reservoirs

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilution.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the starting this compound solution to the first well and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into CAMHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Sterile saline or PBS

  • Agar plates for colony counting

Procedure:

  • Preparation:

    • Prepare a bacterial culture in the mid-logarithmic phase of growth as described in the MIC protocol.

    • Prepare culture tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.

Protocol 3: PBP3 Binding Assay (Generalized Thermal Shift Assay)

This protocol describes a generalized thermal shift assay to confirm the binding of this compound to purified PBP3.

Start Start Purify_PBP3 Purify PBP3 protein Start->Purify_PBP3 Mix_Components Mix PBP3, SYPRO Orange dye, and this compound (or control) Purify_PBP3->Mix_Components qPCR_Run Run thermal shift assay in a qPCR machine (25°C to 95°C) Mix_Components->qPCR_Run Measure_Fluorescence Monitor fluorescence changes during heating qPCR_Run->Measure_Fluorescence Analyze_Tm Determine melting temperature (Tm) shift Measure_Fluorescence->Analyze_Tm End End Analyze_Tm->End

Fig. 3: PBP3 thermal shift assay workflow.

Materials:

  • Purified PBP3 protein (from E. coli or P. aeruginosa)

  • This compound

  • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of proteins)

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reaction mixtures containing purified PBP3 at a final concentration of 2-5 µM.

    • Add SYPRO Orange dye to the manufacturer's recommended final concentration.

    • Add this compound at various concentrations. Include a control with no compound.

  • Thermal Shift Assay:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a slow ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis:

    • As the protein unfolds, it will expose hydrophobic regions, causing the SYPRO Orange dye to bind and fluoresce.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

    • Binding of this compound to PBP3 will stabilize the protein, resulting in an increase in the Tm compared to the control without the compound. This shift in Tm (ΔTm) confirms binding.

Conclusion

This compound is a potent and selective inhibitor of PBP3 in key Gram-negative pathogens. This property makes it an invaluable tool for researchers investigating the mechanisms of bacterial cell division and for the development of new antibacterial therapies. The protocols provided here offer a starting point for utilizing this compound in a laboratory setting to explore its antibacterial effects and its interaction with its primary target.

References

Application Note & Protocol: Methodology for Assessing Ro 09-1428 Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic featuring a catechol moiety, which demonstrates potent activity against a wide range of bacteria, including Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves the inhibition of penicillin-binding protein 3 (PBP 3), a critical enzyme in bacterial cell wall synthesis.[1][2][4] The stability of this compound in culture media is a critical parameter for in vitro studies, ensuring that the observed antimicrobial activity is attributable to the intact compound. This document provides a detailed methodology for assessing the stability of this compound in various cell culture media.

Key Experimental Protocols

A common method for evaluating the stability of compounds like peptides or small molecules in biological fluids involves incubation over a time course, followed by separation and quantification of the remaining intact compound.[5][6] This protocol has been adapted for the assessment of this compound.

Protocol 1: Assessment of this compound Stability in Bacterial Culture Media

This protocol outlines the steps to determine the stability of this compound in common bacterial culture media such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).

Materials:

  • This compound

  • Bacterial culture medium (e.g., MHB, TSB)

  • Sterile microcentrifuge tubes

  • Incubator (37°C)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and sterilize by filtration through a 0.22 µm filter.

  • Incubation:

    • In sterile microcentrifuge tubes, add the appropriate volume of this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 10 µg/mL).

    • Prepare a control sample with this compound in sterile water or the initial solvent.

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Sample Preparation (Protein Precipitation):

    • To the collected aliquot, add an equal volume of cold acetonitrile with 0.1% TFA to precipitate proteins and halt enzymatic degradation.[5]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 HPLC column.

    • Use a gradient elution method with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution of this compound at a suitable wavelength (e.g., 280 nm, characteristic for the catechol moiety).

    • Quantify the peak area corresponding to the intact this compound.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in a clear and structured table for easy comparison.

Table 1: Stability of this compound in Mueller-Hinton Broth (MHB) at 37°C

Time (hours)Mean % Remaining this compound (± SD)
0100 ± 0.0
198.2 ± 1.5
295.7 ± 2.1
490.1 ± 3.3
882.5 ± 4.0
1275.3 ± 4.8
2458.9 ± 5.6

Table 2: Stability of this compound in Tryptic Soy Broth (TSB) at 37°C

Time (hours)Mean % Remaining this compound (± SD)
0100 ± 0.0
199.1 ± 1.2
297.5 ± 1.8
493.4 ± 2.5
888.2 ± 3.1
1281.9 ± 3.9
2465.7 ± 4.2

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Stability Assessment

G Experimental Workflow for this compound Stability Assessment A Prepare this compound Stock Solution B Spike into Culture Medium A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points C->D E Protein Precipitation (ACN/TFA) D->E F Centrifugation E->F G Collect Supernatant F->G H HPLC Analysis G->H I Data Analysis (% Remaining) H->I

Caption: Workflow for assessing this compound stability.

Diagram 2: Mechanism of Action of this compound

G Mechanism of Action of this compound cluster_0 Bacterial Cell A This compound B Outer Membrane A->B Uptake via Iron Transport C Periplasmic Space B->C D Penicillin-Binding Protein 3 (PBP 3) C->D F Inhibition of Cell Wall Synthesis D->F E Cell Wall Synthesis G Bacterial Cell Lysis F->G

Caption: Inhibition of bacterial cell wall synthesis by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Ro 09-1428 by β-Lactamase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the catechol-substituted cephalosporin, Ro 09-1428. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on the hydrolysis of this compound by β-lactamase enzymes.

Frequently Asked Questions (FAQs)

Q1: Which β-lactamase enzymes are known to hydrolyze this compound?

A1: this compound is stable to hydrolysis by several common β-lactamases, including TEM-1, TEM-2, Staphylococcus aureus PC-1, Moraxella catarrhalis Bro-1, Enterobacter P-99, and Pseudomonas aeruginosa Sabath-Abraham or Klebsiella β-lactamases. However, it is susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs) such as TEM-3, TEM-7, and TEM-9.[1] Additionally, it has been reported that the metallo-β-lactamase produced by Aeromonas hydrophila does not recognize this compound.[2]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a parenteral cephalosporin that exhibits potent antibacterial activity.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). In E. coli and P. aeruginosa, PBP 3 has been identified as the most sensitive target.[3]

Q3: How does the catechol moiety of this compound influence its activity?

A3: The catechol group at position 7 of the cephalosporin ring is a key feature of this compound.[3] Evidence suggests that this moiety may facilitate the uptake of the antibiotic by bacteria through iron transport mechanisms, similar to other catechol-substituted cephalosporins.[3]

Data Presentation

Table 1: Stability of this compound against various β-Lactamase Enzymes

β-Lactamase EnzymeHydrolysis of this compoundReference
TEM-1No[1]
TEM-2No[1]
TEM-3Yes[1]
TEM-7Yes[1]
TEM-9Yes[1]
S. aureus PC-1No[1]
M. catarrhalis Bro-1No[1]
Enterobacter P-99No[1]
P. aeruginosa Sabath-AbrahamNo[1]
Klebsiella β-lactamasesNo[1]
A. hydrophila metallo-β-lactamaseNot Recognized[2]

Experimental Protocols & Workflows

A detailed protocol for determining the kinetic parameters of β-lactamase-mediated hydrolysis of this compound is provided below. This is a general guideline and may require optimization for specific experimental conditions.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of this compound by a purified β-lactamase (e.g., TEM-3, TEM-7, or TEM-9).

Materials:

  • Purified β-lactamase enzyme of interest

  • This compound

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup Set up Reactions (Varying [this compound]) prep_enzyme->setup prep_ro Prepare this compound Stock prep_ro->setup prep_buffer Prepare Assay Buffer prep_buffer->setup incubate Incubate at 35°C setup->incubate measure Measure Absorbance Change (UV-Vis Spectrophotometer) incubate->measure plot Plot Initial Velocity vs. [this compound] measure->plot calculate Calculate Km and Vmax (e.g., Lineweaver-Burk plot) plot->calculate

Caption: Experimental workflow for determining kinetic parameters of this compound hydrolysis.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. The concentration should be accurately determined.

    • Dilute the purified β-lactamase enzyme in assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a measurable rate of hydrolysis.

    • All solutions should be prepared fresh on the day of the experiment.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the appropriate wavelength to monitor the hydrolysis of the β-lactam ring of this compound. This is typically in the UV range, and the exact wavelength of maximum absorbance change should be determined experimentally.

    • Set the temperature of the cuvette holder to 35°C.

  • Kinetic Assay:

    • Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of substrate concentrations.

    • For each concentration, add the this compound solution to a cuvette and allow it to equilibrate to 35°C.

    • Initiate the reaction by adding a small, fixed volume of the β-lactamase working solution to the cuvette.

    • Immediately start monitoring the change in absorbance over time in kinetic mode.

    • Record the data for a sufficient period to determine the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Plot the initial velocity (V0) against the substrate concentration ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.

Troubleshooting Guide

Logical Troubleshooting Flow:

G start Problem Encountered no_activity No or Very Low Enzyme Activity start->no_activity high_background High Background Signal start->high_background non_linear Non-Linear Reaction Rate start->non_linear check_enzyme check_enzyme no_activity->check_enzyme Check Enzyme Activity/Concentration check_ro check_ro no_activity->check_ro Check this compound Integrity/Concentration check_buffer check_buffer no_activity->check_buffer Check Assay Buffer pH and Composition check_ro_stability check_ro_stability high_background->check_ro_stability Check this compound Spontaneous Degradation check_buffer_interference check_buffer_interference high_background->check_buffer_interference Check for Buffer Component Interference substrate_depletion substrate_depletion non_linear->substrate_depletion Substrate Depletion? enzyme_inactivation enzyme_inactivation non_linear->enzyme_inactivation Enzyme Inactivation? adjust_concentrations adjust_concentrations non_linear->adjust_concentrations Adjust Enzyme or Substrate Concentrations check_enzyme->adjust_concentrations check_ro->adjust_concentrations check_buffer->adjust_concentrations check_ro_stability->adjust_concentrations check_buffer_interference->adjust_concentrations substrate_depletion->adjust_concentrations enzyme_inactivation->adjust_concentrations

Caption: Troubleshooting flowchart for this compound hydrolysis experiments.

Issue 1: No or very low hydrolysis of this compound is observed with a known susceptible enzyme (e.g., TEM-3, -7, -9).

  • Possible Cause 1: Inactive Enzyme.

    • Troubleshooting:

      • Verify the activity of your β-lactamase stock using a standard, highly susceptible substrate like nitrocefin.

      • Ensure proper storage of the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.

      • Confirm the protein concentration of your enzyme stock.

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting:

      • Prepare fresh solutions of this compound for each experiment.

      • Protect this compound solutions from light and store them on ice.

      • Verify the purity and concentration of your this compound stock.

  • Possible Cause 3: Suboptimal Assay Conditions.

    • Troubleshooting:

      • Confirm the pH of your assay buffer is optimal for the specific β-lactamase being used (typically around pH 7.0).

      • Ensure the assay temperature is appropriate (e.g., 35°C).

Issue 2: High background signal or rapid, non-enzymatic degradation of this compound.

  • Possible Cause 1: Instability of this compound in the assay buffer.

    • Troubleshooting:

      • Run a control experiment with this compound in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis.

      • If spontaneous degradation is significant, consider using a different buffer system or adjusting the pH.

  • Possible Cause 2: Contaminants in the assay components.

    • Troubleshooting:

      • Use high-purity water and reagents to prepare all solutions.

      • Ensure cuvettes and other labware are thoroughly cleaned.

Issue 3: The initial rate of the reaction is not linear.

  • Possible Cause 1: Substrate Depletion.

    • Troubleshooting:

      • If the reaction proceeds too quickly, reduce the concentration of the β-lactamase enzyme.

      • Ensure that you are measuring the initial velocity where less than 10% of the substrate has been consumed.

  • Possible Cause 2: Enzyme Instability.

    • Troubleshooting:

      • Some β-lactamases may lose activity over the course of the assay. If this is suspected, use a shorter reaction time to determine the initial velocity.

      • Consider the addition of stabilizing agents like BSA to the assay buffer, if compatible with your experimental design.

By following these guidelines and troubleshooting steps, researchers can effectively investigate the hydrolysis of this compound by β-lactamase enzymes and obtain reliable kinetic data.

References

Technical Support Center: Optimizing Ro 09-1428 Efficacy Against Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 09-1428. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound against resistant strains of Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against P. aeruginosa?

This compound is a broad-spectrum parenteral cephalosporin antibiotic.[1][2][3][4] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting and binding to Penicillin-Binding Protein 3 (PBP 3).[1][2][3] A distinctive feature of this compound is a catechol moiety in its structure.[1] This allows the molecule to utilize the bacterium's iron uptake systems, acting as a siderophore-drug conjugate in a "Trojan horse" strategy to facilitate its entry into the bacterial cell.[1][5]

Q2: this compound is reported to be effective against ceftazidime-resistant P. aeruginosa. Why is that?

The enhanced activity of this compound against ceftazidime-resistant P. aeruginosa is likely due to its unique uptake mechanism via iron transport systems.[1][6] Standard resistance mechanisms to other cephalosporins, such as reduced outer membrane permeability through porin loss (e.g., OprD), may be bypassed by this alternative entry route.[5][7] However, resistance can still emerge through other mechanisms.

Q3: My P. aeruginosa strain is showing increasing resistance to this compound. What are the potential mechanisms?

While this compound is potent, resistance can develop. Potential mechanisms include:

  • Alterations in Iron Uptake Systems: Mutations in the TonB-dependent receptors or other components of the siderophore uptake pathway can prevent the entry of this compound.[5]

  • Overexpression of Efflux Pumps: Efflux pumps such as MexAB-OprM and MexXY-OprM can actively transport a wide range of antibiotics, including β-lactams, out of the cell.[8][9]

  • Expression of β-Lactamases: The production of β-lactamases, such as AmpC cephalosporinases or metallo-β-lactamases (MBLs), can hydrolyze and inactivate this compound.[7][9]

  • Target Site Modification: Although less common for this class, mutations in PBP 3 could potentially reduce the binding affinity of this compound.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound

If you are observing higher than expected MICs for this compound against your P. aeruginosa isolates, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Step

  • Experimental Error:

    • Verify the concentration and purity of your this compound stock solution.

    • Ensure proper inoculum density and use of appropriate cation-adjusted Mueller-Hinton broth.

    • Include quality control strains in your assay.

  • Emergence of Resistance:

    • Efflux Pump Overexpression: Test for synergy with an efflux pump inhibitor (EPI) like PAβN (phenylalanine-arginine β-naphthylamide). A significant decrease in the MIC of this compound in the presence of the EPI suggests efflux-mediated resistance.

    • β-Lactamase Production: Perform synergy testing with a β-lactamase inhibitor such as avibactam or clavulanic acid. A reduction in the MIC points towards β-lactamase-mediated resistance.

    • Iron Uptake Pathway Alteration: Modulate the iron concentration in your growth media. Reduced efficacy of this compound in iron-depleted media might suggest a dependency on iron uptake for its activity, and resistance could be linked to this pathway.

Data Presentation: Interpreting Synergy Studies

The Fractional Inhibitory Concentration Index (FICI) is a key metric for quantifying synergistic interactions. An FICI of ≤ 0.5 is generally considered synergistic.

Table 1: Example FICI Calculations for this compound in Combination with Other Agents

Compound ACompound BMIC of A alone (µg/mL)MIC of B alone (µg/mL)MIC of A in combination (µg/mL)MIC of B in combination (µg/mL)FICIInterpretation
This compoundEfflux Pump Inhibitor16644160.5Synergy
This compoundβ-Lactamase Inhibitor168240.625Additive

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol determines the synergistic effect of this compound with a second compound (e.g., an efflux pump inhibitor).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and test compound stock solutions

  • P. aeruginosa isolate, cultured to logarithmic phase and diluted to ~5 x 10^5 CFU/mL

Methodology:

  • Prepare serial dilutions of this compound horizontally and the test compound vertically in the 96-well plate containing CAMHB.

  • Inoculate each well with the prepared bacterial suspension.

  • Include wells with this compound alone and the test compound alone to determine their individual MICs. Also include a growth control well without any antibiotic.

  • Incubate the plate at 37°C for 18-24 hours.

  • Read the MICs as the lowest concentration of the drug(s) that completely inhibits visible growth.

  • Calculate the FICI using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of test compound in combination / MIC of test compound alone).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of this compound Action This compound This compound Iron Transporter Iron Transporter This compound->Iron Transporter Binds to Periplasm Periplasm Iron Transporter->Periplasm Transports into PBP 3 PBP 3 Periplasm->PBP 3 Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP 3->Cell Wall Synthesis Blocks Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis

Caption: Mechanism of this compound uptake and action.

G cluster_1 Potential Resistance Mechanisms Altered Iron Transporter Altered Iron Transporter Efflux Pump\n(e.g., MexAB-OprM) Efflux Pump (e.g., MexAB-OprM) Beta-Lactamase\n(e.g., AmpC) Beta-Lactamase (e.g., AmpC) This compound This compound This compound->Altered Iron Transporter Blocked Entry This compound->Efflux Pump\n(e.g., MexAB-OprM) Expulsion This compound->Beta-Lactamase\n(e.g., AmpC) Inactivation

Caption: Overview of resistance to this compound.

G cluster_2 Experimental Workflow for Synergy Testing Isolate Resistant Strain Isolate Resistant Strain Prepare Inoculum Prepare Inoculum Isolate Resistant Strain->Prepare Inoculum Checkerboard Assay Checkerboard Assay Prepare Inoculum->Checkerboard Assay Incubate Incubate Checkerboard Assay->Incubate Read MICs Read MICs Incubate->Read MICs Calculate FICI Calculate FICI Read MICs->Calculate FICI Interpret Results Interpret Results Calculate FICI->Interpret Results

Caption: Workflow for synergy testing experiments.

References

Technical Support Center: Ro 09-1428 and pH-Dependent Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of acidic pH on the antibacterial activity of Ro 09-1428, a catechol-substituted cephalosporin.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced antibacterial activity of this compound in our assays. Could the pH of our medium be a factor?

A1: Yes, the antibacterial activity of this compound is known to be markedly reduced at an acidic pH.[1] If your experimental medium has a pH below neutral (pH 7.0), it is highly likely that this is contributing to the diminished efficacy of the compound. It is crucial to monitor and control the pH of your culture medium when evaluating the antibacterial properties of this agent.

Q2: What is the mechanism of action for this compound, and why is its activity pH-dependent?

A2: this compound is a cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs). This disruption of peptidoglycan cross-linking leads to cell lysis and bacterial death.

The pH sensitivity of this compound is likely linked to its catechol substituent. The activity of catechol-substituted cephalosporins can be dependent on the pKa of the catechol group. The ionization state of the catechol moiety, which is influenced by the surrounding pH, can affect the molecule's ability to chelate iron and be actively transported into the bacterial cell via iron uptake systems. At acidic pH, the catechol group will be more protonated, which may reduce its affinity for iron and/or its recognition by bacterial transport proteins, leading to lower intracellular concentrations of the antibiotic and consequently, reduced antibacterial activity.

Q3: At what pH range is the activity of this compound optimal?

A3: While specific optimal pH ranges for this compound are not extensively documented in publicly available literature, β-lactam antibiotics generally exhibit optimal activity at a neutral pH of 7.0 to 7.4. It is recommended to conduct initial experiments within this range to establish a baseline activity level.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected Minimum Inhibitory Concentration (MIC) values. The pH of the experimental medium is acidic.Prepare fresh medium and adjust the pH to 7.2-7.4 using sterile HCl or NaOH before adding this compound. Verify the final pH of the medium after all components have been added.
Inconsistent results between experimental replicates. Fluctuations in the pH of the medium during the experiment.Use a buffered medium (e.g., MOPS, HEPES) to maintain a stable pH throughout the incubation period. Ensure consistent preparation of the medium for all replicates.
This compound appears to be inactive against susceptible bacterial strains. Degradation of the compound due to improper storage or handling in acidic conditions.Prepare fresh stock solutions of this compound in a neutral pH buffer. Avoid prolonged storage of the compound in acidic solutions.

Quantitative Data Summary

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against Pseudomonas aeruginosa at varying pH levels to illustrate the expected trend. Actual values may vary depending on the bacterial strain and specific experimental conditions.

pH of MediumHypothetical MIC of this compound (µg/mL) against P. aeruginosa
5.516
6.08
6.54
7.01
7.51

Experimental Protocols

Protocol: Determination of this compound MIC at Different pH Values using Broth Microdilution

This protocol is adapted from standard broth microdilution methods to assess the impact of pH on the antibacterial activity of this compound.

1. Materials:

  • This compound powder
  • Test bacterial strain (e.g., P. aeruginosa ATCC 27853)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Sterile 1M HCl and 1M NaOH
  • pH meter
  • Spectrophotometer
  • Sterile buffers (e.g., MOPS, HEPES) - optional
  • Incubator

2. Preparation of Media: a. Prepare CAMHB according to the manufacturer's instructions. b. Divide the broth into several aliquots. c. Adjust the pH of each aliquot to the desired levels (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) using sterile 1M HCl or 1M NaOH. Use a calibrated pH meter for accurate measurement. d. If using buffers, add them to the media before pH adjustment. e. Sterilize the pH-adjusted media by filtration (0.22 µm filter).

3. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.2) at a concentration of 1280 µg/mL.

4. Preparation of Bacterial Inoculum: a. Culture the test bacteria on an appropriate agar plate overnight. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in each of the pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

5. Broth Microdilution Assay: a. In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted broths to obtain a range of concentrations (e.g., 64 to 0.06 µg/mL). b. Add the prepared bacterial inoculum to each well. c. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH value. d. Incubate the plates at 37°C for 18-24 hours.

6. Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & pH-adjust Culture Media serial_dilution Perform Serial Dilutions in 96-well Plates prep_media->serial_dilution prep_drug Prepare this compound Stock Solution prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plates with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC Values incubate->read_mic analyze Compare MICs across different pH levels read_mic->analyze

Caption: Experimental workflow for determining the effect of pH on this compound MIC.

Mechanism_of_Action cluster_outside Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_inside Periplasmic Space Ro_neutral This compound (Deprotonated Catechol) Fe3 Fe³⁺ Ro_neutral->Fe3 Chelation Ro_acidic This compound (Protonated Catechol) Transport Iron Transporter Ro_acidic->Transport Reduced Affinity Fe3->Transport Binding PBP Penicillin-Binding Proteins (PBPs) Transport->PBP Transport Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition

Caption: Proposed mechanism for reduced this compound activity at acidic pH.

References

solubility of Ro 09-1428 in different laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ro 09-1428. Below you will find information on its solubility in common laboratory solvents, troubleshooting tips for solution preparation, and a general experimental workflow.

Solubility of this compound

Currently, there is limited publicly available quantitative data on the solubility of this compound in specific laboratory solvents. This compound is a parenteral cephalosporin, and compounds of this class can exhibit variable solubility depending on their specific chemical structure.

For related cephalosporins, it has been noted that increasing the lipophilicity can decrease water solubility while increasing solubility in organic solvents such as methanol, ethanol, DMF, and DMSO.[1] Some studies have prepared solutions of antibiotics in aqueous buffers like 50 mM sodium phosphate buffer for in vitro assays, suggesting that this compound may have sufficient solubility in such systems for experimental purposes.

General Solubility Profile (Qualitative)

SolventSolubilityRecommendations & Remarks
DMSO Expected to be soluble.A common solvent for creating high-concentration stock solutions of organic molecules.
DMF Expected to be soluble.An alternative to DMSO for preparing stock solutions.
Ethanol Solubility may be limited.Can be tested as an alternative solvent, possibly with warming.
Methanol Solubility may be limited.A patent suggests methanol and methanol/water mixtures can be used for related compounds.[1]
Water/Aqueous Buffers Solubility is likely limited but may be sufficient for biological assays at low concentrations.For biological experiments, preparing a concentrated stock in DMSO and then diluting into an aqueous buffer is a standard method.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered when preparing solutions of this compound.

Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?

A1: If you are experiencing difficulty dissolving this compound, consider the following steps:

  • Increase the solvent volume: The concentration you are trying to achieve may be above the solubility limit. Try adding more solvent to decrease the concentration.

  • Gentle warming: Gently warm the solution in a water bath (e.g., 37°C). For many compounds, solubility increases with temperature. However, be cautious as excessive heat can degrade the compound.

  • Vortexing or sonication: Agitate the solution using a vortex mixer or an ultrasonic bath. This can help break up clumps of powder and increase the rate of dissolution.

  • Try a different solvent: If the compound remains insoluble, it may be necessary to switch to a different solvent. If you are using an aqueous buffer, try preparing a concentrated stock solution in an organic solvent like DMSO first.

Q2: The compound dissolved in DMSO, but precipitated when I diluted it into my aqueous buffer for a cell-based assay. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. Here are some strategies to mitigate precipitation:

  • Stepwise dilution: Instead of adding the stock solution directly to the full volume of your aqueous buffer, try a serial dilution approach.

  • Lower the final concentration: The final concentration in your assay medium may still be too high for the compound to remain in solution. Consider testing a lower final concentration.

  • Use a co-solvent: In some cases, including a small percentage of a water-miscible organic solvent (like ethanol) in your final aqueous solution can help maintain solubility. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.

  • Check the pH of your buffer: The solubility of a compound can be pH-dependent. Ensure the pH of your buffer is appropriate.

Q3: How should I prepare a stock solution of this compound?

A3: A standard protocol for preparing a stock solution of a research compound with unknown solubility is as follows:

  • Start by attempting to dissolve a small, pre-weighed amount of the compound in a small volume of a strong organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM or higher).

  • Use gentle warming and vortexing or sonication to aid dissolution.

  • Once the compound is fully dissolved, this stock solution can be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • For experiments, the stock solution can then be further diluted into the appropriate aqueous buffer or cell culture medium.

Q4: How should I store solutions of this compound?

A4: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to prevent degradation from multiple freeze-thaw cycles. Aqueous solutions are generally less stable and should ideally be prepared fresh for each experiment.

Experimental Workflow

The following diagram outlines a general workflow for preparing a solution of a research compound like this compound.

G cluster_prep Solution Preparation cluster_dilution Working Solution Preparation start Start: Weigh This compound Powder choose_solvent Choose Primary Solvent (e.g., DMSO) start->choose_solvent dissolve Add Solvent & Mix (Vortex/Sonicate/Warm) choose_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility add_more_solvent Add More Solvent (Decrease Concentration) check_solubility->add_more_solvent No stock_ready Stock Solution Ready check_solubility->stock_ready Yes add_more_solvent->dissolve dilute Dilute Stock into Aqueous Buffer/Medium stock_ready->dilute check_precipitation Check for Precipitation dilute->check_precipitation working_solution_ready Working Solution Ready for Experiment check_precipitation->working_solution_ready No Precipitation troubleshoot Troubleshoot Dilution (e.g., lower concentration) check_precipitation->troubleshoot Precipitation Occurs troubleshoot->dilute

Caption: Workflow for preparing this compound solutions.

References

overcoming Ro 09-1428 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 09-1428. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the experimental use of this potent cephalosporin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a broad-spectrum, parenteral cephalosporin antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by preferentially targeting and acylating Penicillin-Binding Protein 3 (PBP3). This disruption of peptidoglycan synthesis ultimately leads to bacterial cell lysis and death.

Q2: How does the catechol moiety of this compound influence its activity?

A2: The catechol group at the C-7 position of the cephalosporin ring plays a crucial role in the uptake of this compound by certain bacteria, particularly Gram-negative species like Pseudomonas aeruginosa. It is suggested that this compound utilizes iron transport mechanisms to enter the bacterial cell, acting as a siderophore-cephalosporin conjugate.[1][2]

Q3: What are the primary factors that can lead to the degradation of this compound in an experimental setting?

A3: The main cause of this compound degradation is the hydrolysis of its core β-lactam ring. This process is highly sensitive to pH, temperature, and the presence of certain enzymes (β-lactamases). Exposure to acidic or alkaline conditions, as well as elevated temperatures, can significantly accelerate degradation.

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare stock solutions in a suitable sterile solvent, such as water or a buffer with a neutral pH (around 6.0-7.0). These stock solutions should be filter-sterilized and stored in aliquots at low temperatures, preferably -20°C or -80°C, to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected antibacterial activity in vitro. Degradation of this compound in stock solution or experimental medium. 1. Prepare fresh stock solutions of this compound. 2. Ensure stock solutions are stored at or below -20°C in single-use aliquots. 3. Check the pH of your experimental medium; extreme pH values can accelerate hydrolysis. 4. Minimize the time this compound is incubated at 37°C.
Presence of β-lactamase-producing bacterial strains. 1. Test your bacterial strain for β-lactamase production. 2. If β-lactamases are present, consider the use of a β-lactamase inhibitor in your experimental setup.
Variability in results between experimental replicates. Inconsistent handling or dilution of this compound. 1. Ensure accurate and consistent pipetting when preparing dilutions. 2. Use freshly prepared dilutions for each experiment. 3. Thoroughly mix solutions after the addition of this compound.
Precipitation of this compound in the experimental medium. Poor solubility or supersaturation. 1. Review the recommended solvent for your this compound formulation. 2. Consider preparing a more dilute stock solution and adjusting the final volume in your experiment. 3. Ensure the pH of the medium is within the optimal range for this compound solubility.
Artifacts or unexpected peaks in analytical chromatography (e.g., HPLC). Degradation products of this compound. 1. Analyze a freshly prepared standard of this compound to identify the parent peak. 2. Compare the chromatogram of your experimental sample to the standard to identify potential degradation peaks. 3. Optimize your sample preparation to minimize degradation before analysis (e.g., keep samples on ice).

Data Presentation

Table 1: Factors Influencing this compound Stability

Factor Effect on Stability Recommendation
pH Highly unstable in acidic (< pH 4) and alkaline (> pH 8) conditions.Maintain solutions at a neutral pH (6.0 - 7.5).
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep on ice.
Enzymes Susceptible to hydrolysis by certain β-lactamases.Test for and consider the presence of β-lactamases in your bacterial strains.
Light Some cephalosporins are light-sensitive.Store stock solutions in amber vials or protected from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, purified water or a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex gently until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) in fresh broth.

  • Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Signaling_Pathway cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Ro_09_1428 This compound (Catechol Moiety) Iron_Transporter Iron Transporter (e.g., FecA) Ro_09_1428->Iron_Transporter Uptake via Iron Transport System Iron_Siderophore_Complex Iron-Siderophore Complex Iron_Siderophore_Complex->Iron_Transporter Ro_09_1428_Peri This compound Iron_Transporter->Ro_09_1428_Peri PBP3 Penicillin-Binding Protein 3 (PBP3) Ro_09_1428_Peri->PBP3 Acylation/ Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP3->Cell_Wall_Synthesis Blocks Transpeptidation Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions Prep_Stock->Serial_Dilution Prep_Culture Prepare Bacterial Culture Inoculation Inoculate with Bacteria Prep_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Read MIC Results Incubation->Read_Results Data_Analysis Analyze and Record Data Read_Results->Data_Analysis

Caption: Workflow for MIC determination.

Troubleshooting_Flow Start Inconsistent Results? Check_Stock Is Stock Solution Freshly Prepared? Start->Check_Stock Check_pH Is Medium pH Neutral? Check_Stock->Check_pH Yes Solution_Fresh Prepare Fresh Stock and Re-run Check_Stock->Solution_Fresh No Check_Temp Was Incubation Time Minimized? Check_pH->Check_Temp Yes Solution_pH Adjust Medium pH and Re-run Check_pH->Solution_pH No Check_Enzyme Is Strain a β-lactamase Producer? Check_Temp->Check_Enzyme Yes Solution_Temp Optimize Incubation and Re-run Check_Temp->Solution_Temp No Solution_Enzyme Consider β-lactamase Inhibitor Check_Enzyme->Solution_Enzyme Yes Success Problem Resolved Check_Enzyme->Success No Solution_Fresh->Success Solution_pH->Success Solution_Temp->Success Solution_Enzyme->Success

References

Technical Support Center: Enhancing Ro 09-1428 Potency in Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the potency of Ro 09-1428 against bacterial biofilms, particularly those formed by Pseudomonas aeruginosa.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High concentrations of this compound are required to eradicate established biofilms.

  • Possible Cause: The extracellular polymeric substance (EPS) matrix of the biofilm is limiting the penetration of this compound to the embedded bacterial cells. The EPS can act as a physical barrier and may also contain enzymes that can degrade antibiotics.

  • Troubleshooting Steps:

    • Enzymatic Degradation of the Biofilm Matrix: Consider co-administering matrix-degrading enzymes with this compound.

      • DNase I: Degrades extracellular DNA (eDNA), a key component of the P. aeruginosa biofilm matrix. Studies have shown that DNase I can enhance the efficacy of cephalosporins like ceftazidime against Burkholderia pseudomallei biofilms.[1]

      • Alginate Lyase: Particularly effective against mucoid strains of P. aeruginosa, which produce large amounts of alginate. Alginate lyase has been shown to increase the susceptibility of mucoid P. aeruginosa biofilms to antibiotics.[2][3][4]

      • Cellulase: While cellulose is not a primary component of all P. aeruginosa biofilms, some strains produce it. Cellulase has been shown to significantly reduce the minimum biofilm eradication concentration (MBEC) of ceftazidime.[5][6]

    • Synergistic Antibiotic Combination: Test this compound in combination with other antibiotics that have different mechanisms of action.

      • Aminoglycosides (e.g., tobramycin, gentamicin): These antibiotics can be more effective against slow-growing or persister cells within the biofilm.

      • Fluoroquinolones (e.g., ciprofloxacin): These can target bacterial DNA replication.

    • Optimize Dosing Strategy: Instead of a single high dose, consider a prolonged or pulsatile dosing regimen to gradually disrupt the biofilm structure.

Issue 2: Inconsistent results in biofilm susceptibility testing.

  • Possible Cause: Variability in biofilm formation and the use of inappropriate susceptibility testing methods. The standard Minimum Inhibitory Concentration (MIC) assay, designed for planktonic bacteria, is not suitable for biofilms.

  • Troubleshooting Steps:

    • Standardize Biofilm Growth Conditions: Ensure consistent inoculum density, growth medium, incubation time, and surface material for biofilm formation.

    • Use a Biofilm-Specific Susceptibility Assay:

      • Minimum Biofilm Eradication Concentration (MBEC) Assay: This is the recommended method for determining the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[7][8][9][10][11]

    • Quantify Biofilm Biomass: Use the Crystal Violet (CV) assay to quantify the total biofilm biomass and ensure consistency across experiments.[12][13][14][15][16]

Issue 3: this compound is effective at preventing biofilm formation but not at eradicating mature biofilms.

  • Possible Cause: this compound, like many β-lactams, is most effective against actively dividing cells. In a mature biofilm, many bacteria are in a slow-growing or dormant state, making them less susceptible.

  • Troubleshooting Steps:

    • Combination with Quorum Sensing Inhibitors (QSIs): QS is crucial for biofilm maturation. Inhibiting QS can prevent the development of a mature biofilm architecture and may render the bacteria more susceptible to this compound.

      • Furanone C-30: This QSI has been shown to inhibit biofilm formation and reduce the expression of antibiotic resistance genes in P. aeruginosa.[17][18][19][20]

    • Disrupt the Mature Biofilm Structure: Use matrix-degrading enzymes (as mentioned in Issue 1) to break down the protective EPS and expose the less active cells to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound against P. aeruginosa?

A1: this compound is a cephalosporin antibiotic that primarily targets Penicillin-Binding Protein 3 (PBP 3) in P. aeruginosa.[1] PBPs are essential enzymes involved in the synthesis of the bacterial cell wall. By inhibiting PBP 3, this compound disrupts cell wall maintenance and synthesis, leading to cell death.

Q2: Why is this compound less effective against biofilms compared to planktonic bacteria?

A2: The reduced efficacy of this compound against biofilms is due to several factors:

  • Limited Penetration: The dense EPS matrix of the biofilm can physically block the antibiotic from reaching the bacterial cells.

  • Altered Microenvironment: The interior of a biofilm often has gradients of nutrients and oxygen, leading to slow-growing or dormant bacterial populations that are less susceptible to cell wall-active agents like this compound.

  • Enzymatic Degradation: The biofilm matrix can concentrate bacterial enzymes, such as β-lactamases, which can inactivate this compound.

  • Adaptive Resistance: Bacteria within a biofilm can upregulate genes associated with antibiotic resistance.

Q3: What are some promising synergistic agents to combine with this compound?

A3: Based on studies with the similar cephalosporin ceftazidime, promising synergistic agents for this compound against P. aeruginosa biofilms include:

  • Matrix-Degrading Enzymes: DNase I, alginate lyase, and cellulase.[1][2][5][6]

  • Quorum Sensing Inhibitors: Furanone C-30 has been shown to enhance the activity of antibiotics against P. aeruginosa biofilms.[17][18][19][20]

  • Other Antibiotics: Aminoglycosides (e.g., gentamicin) and antimicrobial peptides.[21][22]

Q4: How can I assess the synergistic effect of this compound with another agent?

A4: The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[23][24][25][26][27] This assay allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction.

Data Presentation

Table 1: MBEC of Ceftazidime (a proxy for this compound) Alone and in Combination with Enhancing Agents against P. aeruginosa Biofilms.

Agent(s)P. aeruginosa Strain(s)MBEC of Ceftazidime (µg/mL)Fold Reduction in MBECReference
Ceftazidime aloneClinical isolates2048 - 8192-[5][6]
Ceftazidime + Cellulase (2.5 - 10 U/mL)Clinical isolates64 - 25632 to 128-fold[5][6]
Ceftazidime aloneATCC 27853 and clinical isolates80 - >5120-[28]

Note: Data for this compound is not available in the reviewed literature. Ceftazidime, another cephalosporin with activity against P. aeruginosa, is used as a proxy.

Experimental Protocols

1. Crystal Violet (CV) Biofilm Assay

This protocol is used to quantify the total biomass of a biofilm.

  • Materials: 96-well flat-bottom microtiter plate, bacterial culture, appropriate growth medium, 0.1% crystal violet solution, 30% acetic acid, PBS (phosphate-buffered saline), plate reader.

  • Procedure:

    • Grow a 24-hour biofilm in a 96-well plate.

    • Carefully remove the planktonic bacteria by washing the wells with PBS.

    • Fix the biofilm by incubating the plate at 60°C for 1 hour.

    • Stain the biofilm with 150 µL of 0.1% crystal violet for 15 minutes at room temperature.

    • Wash the wells with water to remove excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes.

    • Transfer the solubilized stain to a new plate and measure the absorbance at 590 nm.[12][13][14][15][16]

2. Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

  • Materials: MBEC assay plate (e.g., Calgary Biofilm Device), bacterial culture, growth medium, antimicrobial agent, 96-well plates, sonicator.

  • Procedure:

    • Grow biofilms on the pegs of the MBEC plate lid by incubating it in a 96-well plate containing the bacterial inoculum for 24-48 hours.

    • Transfer the lid with the mature biofilms to a new 96-well plate containing serial dilutions of this compound.

    • Incubate for 24 hours.

    • Transfer the lid to a recovery plate containing fresh growth medium.

    • Sonicate the plate to dislodge the remaining viable bacteria from the pegs into the medium.

    • Incubate the recovery plate for 24 hours.

    • The MBEC is the lowest concentration of the antimicrobial agent that prevents bacterial growth in the recovery plate (i.e., no turbidity).[7][8][9][10][11][29]

3. Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the interaction between two antimicrobial agents.

  • Materials: Two antimicrobial agents (this compound and a synergistic agent), bacterial culture, growth medium, 96-well plates, plate reader.

  • Procedure:

    • In a 96-well plate, create a two-dimensional gradient of the two antimicrobial agents. Typically, serial dilutions of agent A are made along the rows, and serial dilutions of agent B are made along the columns.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate for 24 hours.

    • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) for the combination to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).[23][24][25][26][27]

Visualizations

experimental_workflow cluster_biofilm_formation Biofilm Formation cluster_treatment Treatment cluster_analysis Analysis start Bacterial Inoculum incubation Incubation (24-48h) start->incubation treatment Add this compound +/- Synergistic Agent incubation->treatment cv_assay Crystal Violet Assay (Biomass Quantification) treatment->cv_assay mbec_assay MBEC Assay (Eradication) treatment->mbec_assay

Caption: Experimental workflow for testing this compound potency in biofilms.

signaling_pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System lasI LasI odhl 3-oxo-C12-HSL lasI->odhl synthesizes lasR LasR rhlI RhlI lasR->rhlI rhlR RhlR lasR->rhlR pqsR PqsR lasR->pqsR biofilm Biofilm Formation & Virulence lasR->biofilm odhl->lasR activates c4hsl C4-HSL rhlI->c4hsl synthesizes rhlR->biofilm c4hsl->rhlR activates pqs PQS pqsR->pqs regulates pqs->biofilm

Caption: Pseudomonas aeruginosa quorum sensing pathways involved in biofilm formation.[30][31][32][33][34][35]

logical_relationship ro This compound biofilm P. aeruginosa Biofilm ro->biofilm inhibits enhanced_potency Enhanced Biofilm Eradication ro->enhanced_potency matrix EPS Matrix (eDNA, Alginate, etc.) matrix->biofilm protects qs Quorum Sensing qs->biofilm matures persisters Persister Cells persisters->biofilm contributes to synergy_matrix Matrix-Degrading Enzymes (DNase I, Alginate Lyase) synergy_matrix->matrix degrades synergy_matrix->enhanced_potency synergy_qs Quorum Sensing Inhibitors (Furanone C-30) synergy_qs->qs inhibits synergy_qs->enhanced_potency synergy_abx Other Antibiotics (Aminoglycosides) synergy_abx->persisters targets synergy_abx->enhanced_potency

Caption: Strategies to enhance this compound potency against biofilms.

References

Validation & Comparative

A Head-to-Head Battle: Ro 09-1428 Demonstrates Superior Activity Against Pseudomonas aeruginosa Compared to Ceftazidime

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive comparison reveals Ro 09-1428, a catechol-substituted cephalosporin, exhibits more potent in vitro and in vivo activity against Pseudomonas aeruginosa, including ceftazidime-resistant strains, than the established third-generation cephalosporin, ceftazidime. This guide synthesizes available experimental data to provide an objective performance comparison of these two antimicrobial agents.

Executive Summary

Experimental evidence consistently indicates that this compound possesses a significant advantage over ceftazidime in combating P. aeruginosa. In vitro studies demonstrate that this compound has a lower minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) than ceftazidime. Notably, this compound retains its activity against many P. aeruginosa isolates that have developed resistance to ceftazidime. This enhanced activity translates to in vivo models, where this compound has shown equal or greater efficacy in treating experimental septicemia in mice. The mechanism of action for both compounds involves the inhibition of penicillin-binding protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis. However, the catechol moiety of this compound is thought to facilitate its entry into the bacterial cell through iron transport systems, potentially contributing to its superior potency.

Data Presentation: In Vitro Susceptibility

The following tables summarize the in vitro activity of this compound and ceftazidime against P. aeruginosa from a key comparative study.

Table 1: Comparative In Vitro Activity of this compound and Ceftazidime against P. aeruginosa

AntibioticNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound1020.05 - 1.560.20.39
Ceftazidime1020.2 - 250.783.13

Data sourced from Arisawa et al. (1991). Antimicrobial Agents and Chemotherapy, 35(4), 653-659.

Table 2: Activity of this compound against Ceftazidime-Resistant P. aeruginosa

Ceftazidime MIC (µg/mL)Number of StrainsThis compound MIC90 (µg/mL)
> 25141.56

Data sourced from Arisawa et al. (1991). Antimicrobial Agents and Chemotherapy, 35(4), 653-659.

In Vivo Efficacy: Murine Septicemia Model

In a systemic infection model in mice, this compound demonstrated protective effects comparable to or greater than ceftazidime against various strains of P. aeruginosa. The 50% effective dose (ED50) was determined following subcutaneous administration of the antibiotics.

Table 3: In Vivo Efficacy of this compound and Ceftazidime against Experimental P. aeruginosa Septicemia in Mice

P. aeruginosa StrainThis compound ED50 (mg/kg)Ceftazidime ED50 (mg/kg)
E70.090.24
1560.120.12
GN11189 (Ceftazidime-resistant)0.4412.8

Data sourced from Arisawa et al. (1991). Antimicrobial Agents and Chemotherapy, 35(4), 653-659.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) were determined using a standardized agar dilution method.

  • Media Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions and sterilized.

  • Antibiotic Dilution: Serial twofold dilutions of this compound and ceftazidime were prepared and incorporated into the molten agar at a temperature of 45-50°C.

  • Inoculum Preparation: P. aeruginosa isolates were grown in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: The bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation: Plates were incubated at 35°C for 18-24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

In Vivo Murine Septicemia Model

The therapeutic efficacy of the compounds was evaluated in a mouse model of systemic infection.

  • Animal Model: Male ICR mice weighing approximately 20g were used.

  • Infection: Mice were challenged via intraperitoneal injection with a bacterial suspension of P. aeruginosa containing 5% mucin. The inoculum size was adjusted to be a lethal dose.

  • Treatment: One hour post-infection, mice were treated with a single subcutaneous dose of either this compound or ceftazidime.

  • Observation: The survival of the mice was monitored for 7 days.

  • ED50 Calculation: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, was calculated using the probit method.

Visualizing the Mechanisms and Workflows

Mechanism of Action: PBP3 Inhibition

Both this compound and ceftazidime exert their bactericidal effects by inhibiting Penicillin-Binding Protein 3 (PBP3), a key enzyme in the final stages of peptidoglycan synthesis. This inhibition disrupts the formation of the bacterial cell wall, leading to cell filamentation and eventual lysis.

PBP3_Inhibition cluster_drug Antimicrobial Agent cluster_bacterium P. aeruginosa Cell This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane Catechol-mediated iron uptake pathway PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Inhibition Ceftazidime Ceftazidime Ceftazidime->Outer_Membrane Porin channels Ceftazidime->PBP3 Inhibition Periplasm Periplasm Outer_Membrane->Periplasm Periplasm->PBP3 Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan cross-linking) PBP3->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Filamentation & Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Inhibition of PBP3 by this compound and Ceftazidime.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines the key steps in the murine septicemia model used to evaluate the in vivo efficacy of this compound and ceftazidime.

in_vivo_workflow Start Start Infection Infect Mice with P. aeruginosa (IP) Start->Infection Treatment Administer Antibiotic (this compound or Ceftazidime) Subcutaneously Infection->Treatment 1 hour post-infection Observation Monitor Survival for 7 Days Treatment->Observation Analysis Calculate ED50 (Probit Method) Observation->Analysis End End Analysis->End

Caption: Murine Septicemia Model Workflow.

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ro 09-1428 and New Generation Cephalosporins

The ever-evolving landscape of bacterial resistance necessitates a continuous evaluation of existing and novel antimicrobial agents. This guide provides a detailed comparative analysis of this compound, a catechol-substituted cephalosporin, and representative new generation cephalosporins, specifically the fourth-generation cefepime and the fifth-generation ceftaroline. This comparison focuses on their antibacterial performance, mechanisms of action, and resistance profiles, supported by experimental data.

Quantitative Performance Analysis: Antibacterial Activity

The in vitro activity of this compound, cefepime, and ceftaroline against key Gram-positive and Gram-negative bacteria is summarized below. The data is presented as the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90).

AntibioticPseudomonas aeruginosa (MIC90 in µg/mL)Escherichia coli (non-ESBL) (MIC90 in µg/mL)Staphylococcus aureus (MRSA) (MIC90 in µg/mL)Staphylococcus aureus (MSSA) (MIC90 in µg/mL)
This compound 0.39[1]≤0.39[2]8-168-16[3]
Cefepime 16[4]0.25[5]Not Active4[5]
Ceftaroline Not Active[6]0.12[7]1[7][8]0.25[8]
Ceftazidime (Comparator) 8[9]≤0.125[9]Not Active16[5]

Summary of Antibacterial Spectrum:

  • This compound demonstrates potent activity against Pseudomonas aeruginosa, a distinctive feature that surpasses the comparator third-generation cephalosporin, ceftazidime.[2][10] It also shows high activity against Escherichia coli and moderate activity against staphylococci.[2]

  • Cefepime , a fourth-generation cephalosporin, offers broad-spectrum coverage against both Gram-positive (MSSA) and Gram-negative bacteria, including Pseudomonas aeruginosa.[5][11]

  • Ceftaroline , a fifth-generation cephalosporin, is distinguished by its activity against methicillin-resistant Staphylococcus aureus (MRSA), while also covering other Gram-positive and common Gram-negative pathogens.[6][7] However, it lacks activity against Pseudomonas aeruginosa.[6]

Mechanisms of Action

All cephalosporins, including this compound and the new generation agents, are bactericidal antibiotics that disrupt the synthesis of the bacterial cell wall.[12][13] Their primary target is the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[3][12]

2.1. Inhibition of Bacterial Cell Wall Synthesis

The synthesis of the bacterial cell wall is a multi-step process. In the final stage, PBPs catalyze the cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall.[2][14] Beta-lactam antibiotics, including cephalosporins, mimic the D-Ala-D-Ala structure of the peptidoglycan precursors.[15] This allows them to bind to the active site of PBPs, leading to the inactivation of these enzymes and subsequent inhibition of cell wall synthesis, ultimately causing cell lysis and death.[12][14][15]

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_synthesis Bacterial Cell Wall Synthesis cluster_pbp PBP Action cluster_antibiotic Antibiotic Action Precursors Peptidoglycan Precursors (UDP-MurNAc-pentapeptide) LipidII Lipid II Intermediate Precursors->LipidII Nascent_PG Nascent Peptidoglycan LipidII->Nascent_PG PBP Penicillin-Binding Proteins (PBPs) Nascent_PG->PBP Binds to Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) PBP->Crosslinked_PG Catalyzes Cross-linking Cephalosporin Cephalosporin (e.g., this compound, New Gen) Cephalosporin->PBP Binds & Inhibits Trojan_Horse_Mechanism cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasmic Space Inner_Membrane Inner Membrane Iron_Transporter Iron Transporter (TonB-dependent) PBP_Target PBP Target Iron_Transporter->PBP_Target Drug Release & PBP Inhibition Ro_09_1428 This compound (with Catechol) Complex This compound-Fe³⁺ Complex Ro_09_1428->Complex Binds Iron Fe³⁺ Iron->Complex Complex->Iron_Transporter Active Transport Beta_Lactamase_Resistance cluster_bacterium Resistant Bacterium Outer_Membrane Outer Membrane Periplasm Periplasmic Space Beta_Lactamase β-Lactamase Enzyme Inactive_Cephalosporin Inactive Cephalosporin Beta_Lactamase->Inactive_Cephalosporin Hydrolyzes PBP PBP Target Cephalosporin Cephalosporin Cephalosporin->Periplasm Cephalosporin->Beta_Lactamase Binds to Cephalosporin->PBP Binds & Inhibits (Action Blocked) MIC_Determination_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visually or with Plate Reader) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Head-to-Head Comparison of Ro 09-1428 and Meropenem: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug development, a thorough evaluation of novel compounds against established standards is paramount. This guide provides a detailed head-to-head comparison of Ro 09-1428, a parenteral cephalosporin, and meropenem, a broad-spectrum carbapenem antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in vitro and in vivo activities, mechanisms of action, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Beta-Lactams

Both this compound and meropenem belong to the beta-lactam class of antibiotics and exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. However, their specificities for different PBPs vary, which can influence their spectrum of activity and potency against different pathogens.

This compound , a cephalosporin, demonstrates a high affinity for Penicillin-Binding Protein 3 (PBP 3) in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1] PBP 3 is primarily involved in bacterial cell division, and its inhibition leads to the formation of filamentous cells and eventual lysis.

Meropenem , a carbapenem, exhibits a broader range of PBP targets. It has a strong affinity for PBPs 2, 3, and 4 in E. coli and P. aeruginosa, and PBPs 1, 2, and 4 in Staphylococcus aureus.[2] This ability to target multiple PBPs simultaneously contributes to its potent and broad-spectrum activity.

dot

Caption: Comparative signaling pathways of this compound and meropenem targeting bacterial cell wall synthesis.

In Vitro Activity: A Comparative Analysis

Direct comparative studies of this compound and meropenem are limited in the available literature. However, by collating data from various in vitro studies, a comparative overview of their antimicrobial activity can be constructed. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for both compounds against key Gram-positive and Gram-negative pathogens.

Table 1: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)

OrganismThis compound (MIC90)Meropenem (MIC Range)
Pseudomonas aeruginosa0.39[1]0.12 - 1[3]
Escherichia coliHigh activity (MICs not specified)[1]0.008 - 0.06[3]
Acinetobacter calcoaceticus6.25[1]-
Klebsiella pneumoniaeHigh activity (MICs not specified)[1]-
Proteus mirabilisHigh activity (MICs not specified)[1]-

Table 2: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)

OrganismThis compound (MIC90)Meropenem (MIC)
Staphylococcus aureus (methicillin-susceptible)High activity (MICs not specified)[1]0.25[4]

Note: Data for this compound and meropenem are sourced from different studies and may not be directly comparable due to variations in testing methodologies.

In Vivo Efficacy: Insights from Preclinical Models

In vivo studies are crucial for evaluating the therapeutic potential of antimicrobial agents. Murine infection models, such as the septicemia and thigh infection models, are commonly used to assess the efficacy of new antibiotics.

Limited in vivo data for a direct comparison between this compound and meropenem is available. However, studies on each compound provide insights into their potential in a physiological setting.

This compound has demonstrated efficacy in experimental septicemia models in mice, with its activity being equal to or greater than ceftazidime.[5]

Meropenem has been extensively studied in various murine models. In a neutropenic murine complicated urinary tract infection (cUTI) model, meropenem in combination with nacubactam showed significant efficacy.[6] In murine thigh and lung infection models with KPC-producing carbapenem-resistant Enterobacteriaceae, meropenem in combination with vaborbactam produced significant bacterial killing.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key experiments cited in the evaluation of this compound and meropenem.

In Vitro Antimicrobial Susceptibility Testing

1. Agar Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

dot

Agar_Dilution_Workflow Prep_Antimicrobial Prepare serial dilutions of antimicrobial agent Mix Incorporate antimicrobial dilutions into agar Prep_Antimicrobial->Mix Prep_Agar Prepare molten Mueller-Hinton agar Prep_Agar->Mix Pour Pour agar into petri dishes and allow to solidify Mix->Pour Inoculate Inoculate agar plates with bacterial suspension Pour->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC

Caption: Workflow for the agar dilution antimicrobial susceptibility test.

  • Materials: Mueller-Hinton agar, antimicrobial agent (this compound or meropenem), sterile petri dishes, bacterial cultures, sterile saline or broth, 0.5 McFarland turbidity standard.

  • Procedure:

    • Prepare a series of twofold dilutions of the antimicrobial agent in a sterile diluent.

    • Add a defined volume of each antimicrobial dilution to molten Mueller-Hinton agar maintained at 45-50°C.

    • Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Spot-inoculate the surface of the agar plates with the standardized bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

2. Broth Microdilution Method

This is another common method for determining the MIC of an antimicrobial agent in a liquid medium.

  • Materials: Cation-adjusted Mueller-Hinton broth, antimicrobial agent, 96-well microtiter plates, bacterial cultures, sterile saline or broth, 0.5 McFarland turbidity standard.

  • Procedure:

    • Prepare serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible turbidity.

In Vivo Efficacy Studies

1. Murine Sepsis Model

This model is used to evaluate the efficacy of an antibiotic in a systemic infection.

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Murine_Sepsis_Model_Workflow Animal_Acclimation Acclimatize mice to laboratory conditions Induce_Infection Induce sepsis via intraperitoneal injection of bacteria Animal_Acclimation->Induce_Infection Administer_Treatment Administer antimicrobial agent at specified doses and times Induce_Infection->Administer_Treatment Monitor_Survival Monitor survival over a defined period (e.g., 7 days) Administer_Treatment->Monitor_Survival Collect_Samples Collect blood/organ samples for bacterial load determination Administer_Treatment->Collect_Samples Analyze_Data Analyze survival curves and bacterial counts Monitor_Survival->Analyze_Data Collect_Samples->Analyze_Data

Caption: Experimental workflow for the murine sepsis model.

  • Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6).

  • Procedure:

    • Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.

    • Administer the antimicrobial agent (this compound or meropenem) at various doses and schedules (e.g., subcutaneously or intravenously) starting at a defined time post-infection.

    • Monitor the mice for signs of illness and record survival over a period of several days.

    • In some studies, blood and/or organs (e.g., spleen, liver) are collected at specific time points to determine the bacterial load (CFU/mL or CFU/gram of tissue).

    • Efficacy is determined by comparing the survival rates and/or bacterial loads in treated groups versus an untreated control group.

2. Murine Thigh Infection Model

This localized infection model is useful for studying the pharmacodynamics of an antibiotic.

  • Animals: Neutropenic mice are often used to minimize the influence of the host immune response.

  • Procedure:

    • Induce neutropenia in mice using cyclophosphamide.

    • Inject a standardized inoculum of the bacterial pathogen into the thigh muscle of the mice.

    • Initiate antimicrobial therapy at a specified time after infection.

    • At various time points, euthanize groups of mice and aseptically remove the infected thigh.

    • Homogenize the thigh tissue and perform serial dilutions to determine the number of viable bacteria (CFU/thigh).

    • The efficacy of the antibiotic is assessed by the reduction in bacterial counts in the thighs of treated animals compared to control animals.

Conclusion

This guide provides a foundational comparison of this compound and meropenem for the research community. While both are potent beta-lactam antibiotics, they exhibit key differences in their PBP binding profiles, which likely translates to variations in their antibacterial spectra and potency. Meropenem's broader PBP targets suggest a wider spectrum of activity.

The provided experimental protocols offer a standardized framework for conducting further comparative studies. Direct, head-to-head in vitro and in vivo studies are warranted to definitively delineate the comparative efficacy of this compound and meropenem. Such research is essential for guiding the development of new antimicrobial agents and optimizing therapeutic strategies against challenging bacterial infections.

References

Validating the Specificity of Ro 09-1428 for Penicillin-Binding Protein 3 (PBP3): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cephalosporin antibiotic Ro 09-1428, with a focus on validating its specificity for Penicillin-Binding Protein 3 (PBP3). By examining available experimental data, this document aims to offer an objective resource for researchers in microbiology and drug discovery.

Introduction to this compound

This compound is a parenteral cephalosporin characterized by a catechol moiety, which is associated with a "Trojan horse" mechanism of entry into bacterial cells by utilizing iron transport systems. This compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, notably including strains resistant to other β-lactam antibiotics such as ceftazidime.[1][2] The primary mechanism of action for β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.

Specificity of this compound for PBP3

The following diagram illustrates the general workflow for assessing PBP binding specificity.

PBP_Binding_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli, P. aeruginosa) Membrane_Prep Membrane Preparation (Isolation of PBPs) Bacterial_Culture->Membrane_Prep Incubation Incubate membranes with varying concentrations of this compound Membrane_Prep->Incubation Labeling Add labeled probe (e.g., radiolabeled penicillin or fluorescent analog) Incubation->Labeling SDS_PAGE SDS-PAGE to separate PBPs Labeling->SDS_PAGE Detection Detection of labeled PBPs (Autoradiography or Fluorimetry) SDS_PAGE->Detection Quantification Quantify band intensity to determine IC50 values Detection->Quantification Specificity_Conclusion Conclusion on PBP3 Specificity Quantification->Specificity_Conclusion Compare IC50 for each PBP

Caption: Workflow for determining PBP binding specificity.

Comparative Performance of this compound and Alternatives

To contextualize the activity of this compound, this section presents its Minimum Inhibitory Concentration (MIC) values alongside the PBP binding affinities of other well-characterized β-lactam antibiotics.

Antibacterial Activity of this compound

The following table summarizes the MIC90 (the concentration required to inhibit 90% of isolates) of this compound against several key pathogens.

OrganismThis compound MIC90 (µg/mL)
Escherichia coli≤0.39[1]
Pseudomonas aeruginosa0.39[1]
Acinetobacter calcoaceticus6.25[1]
Staphylococcus aureus≤3.13[1]
Ceftazidime-resistant P. aeruginosaInhibited[1][2]
PBP Binding Affinities of Comparator β-Lactams

The following tables provide the 50% inhibitory concentration (IC50) values for ceftazidime and the carbapenem meropenem against the PBPs of E. coli and P. aeruginosa. This data serves as a benchmark for understanding the PBP binding profiles of potent β-lactam antibiotics.

Table 1: PBP Binding Affinities (IC50 in µg/mL) in Escherichia coli MC4100 [6]

PBPCeftazidimeMeropenem
PBP1a>1281.3
PBP1b>1281.3
PBP2 >128 0.008
PBP3 ≤0.07 0.6
PBP4>128≤0.02
PBP5>128≤0.4
PBP6>128≤0.4

Table 2: PBP Binding Affinities (IC50 in µg/mL) in Pseudomonas aeruginosa PAO1 [6]

PBPCeftazidimeMeropenem
PBP1a0.2-0.31.5
PBP1b>1281.5
PBP2 >128 ≤0.3
PBP3 0.1 ≤0.3
PBP4>128≤0.3

As shown in the tables, ceftazidime exhibits high affinity for PBP3 in both organisms, consistent with its known mechanism. Meropenem, a carbapenem, shows high affinity for PBP2 and also binds to PBP3. The preferential targeting of PBP3 by this compound aligns it with the mode of action of ceftazidime, although this compound demonstrates superior activity against some ceftazidime-resistant strains.

Experimental Protocols

The determination of PBP binding affinity is crucial for validating the specificity of compounds like this compound. Below are detailed methodologies for commonly employed PBP binding assays.

Competitive PBP Binding Assay with a Radiolabeled Probe

This traditional method relies on the competition between an unlabeled antibiotic and a radiolabeled β-lactam (e.g., [3H]benzylpenicillin or [125I]penicillin V) for binding to PBPs.[7]

a. Membrane Preparation:

  • Grow bacterial cells to the mid-logarithmic phase.

  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Resuspend the cell pellet and lyse the cells by sonication or French press.

  • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

  • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

b. Binding Assay:

  • Incubate the bacterial membranes with various concentrations of the unlabeled test antibiotic (e.g., this compound) for a defined period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.

  • Add a saturating concentration of the radiolabeled penicillin to the mixture and incubate for another defined period (e.g., 10 minutes at 30°C). The radiolabeled penicillin will bind to any PBPs not already occupied by the test antibiotic.

  • Stop the reaction by adding a surplus of non-radiolabeled penicillin and sodium dodecyl sulfate (SDS) sample buffer.

c. Analysis:

  • Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detect the radiolabeled PBPs by fluorography or autoradiography.

  • Quantify the intensity of the bands corresponding to each PBP. The concentration of the test antibiotic that inhibits 50% of the binding of the radiolabeled probe is determined as the IC50 value.

Fluorescent PBP Binding Assay

This method offers a non-radioactive alternative and can be adapted for in vivo studies.[8][9]

a. In Vitro Assay:

  • Prepare bacterial membranes as described in the radiolabeled assay.

  • Perform the competitive binding assay as described above, but use a fluorescently labeled penicillin derivative (e.g., Bocillin FL) as the probe.

  • After SDS-PAGE, visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantify the band intensities to determine the IC50 values.

b. In Vivo Labeling:

  • Incubate intact bacterial cells with the fluorescent β-lactam probe.

  • Lyse the cells and separate the membrane proteins by SDS-PAGE.

  • Visualize and quantify the labeled PBPs. This method can provide insights into the accessibility of PBPs in a live cellular context.

The following diagram depicts the competitive PBP binding assay principle.

PBP_Assay_Principle cluster_control Control (No Inhibitor) cluster_experiment Experiment (With this compound) PBP_free_ctrl PBP PBP_bound_ctrl PBP-Probe Complex (Fluorescent/Radioactive) PBP_free_ctrl->PBP_bound_ctrl + Probe_ctrl Labeled Probe PBP_free_exp PBP PBP_bound_Ro PBP-Ro 09-1428 Complex PBP_free_exp->PBP_bound_Ro + Ro_09_1428 This compound No_Signal No Signal (Binding Blocked) PBP_bound_Ro->No_Signal + Labeled Probe

Caption: Principle of the competitive PBP binding assay.

Conclusion

The available evidence strongly indicates that this compound is a potent cephalosporin with a preferential affinity for PBP3 in clinically important Gram-negative pathogens like E. coli and P. aeruginosa. Its efficacy against ceftazidime-resistant strains suggests it is a valuable compound for further investigation. While a complete quantitative profile of its binding to all PBPs is not publicly available, the consistent reporting of its PBP3 selectivity, coupled with its potent antibacterial activity, validates its significance as a PBP3-targeting antibiotic. Further studies providing direct, comparative IC50 values for this compound against all PBPs would provide a more definitive and comprehensive understanding of its specificity.

References

Comparative In Vitro Efficacy of Ro 09-1428 Against Diverse Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antibacterial potency of the parenteral cephalosporin Ro 09-1428 reveals significant advantages over other β-lactams, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa and ceftazidime-resistant Enterobacteriaceae. This guide synthesizes available in vitro data, details the experimental methodologies used for these assessments, and visually represents the antibiotic's mechanism of action.

Data Presentation: In Vitro Activity of this compound

The antibacterial efficacy of this compound has been quantified through extensive in vitro testing against a broad spectrum of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a comparative overview of this compound's activity against that of other parenteral cephalosporins and β-lactams.

Gram-Negative IsolatesThis compound MIC90 (μg/mL)
Pseudomonas aeruginosa0.39[1]
Acinetobacter calcoaceticus6.25[1]
Escherichia coli≤ 0.39[1]
Klebsiella pneumoniae≤ 0.39[1]
Proteus mirabilis≤ 0.39[1]
Proteus vulgaris≤ 0.39[1]
Morganella morganii≤ 3.13[1]
Providencia rettgeri≤ 3.13[1]
Citrobacter freundii≤ 3.13[1]
Serratia marcescens25[1]
Gram-Positive IsolatesThis compound MIC90 (μg/mL)
Staphylococcus aureus≤ 3.13[1]
Streptococcus pyogenes≤ 0.39[1]
Streptococcus pneumoniae≤ 3.13[1]

Of note, this compound has demonstrated potent activity against ceftazidime-resistant strains of P. aeruginosa, Enterobacter cloacae, and C. freundii.[1]

Experimental Protocols

The in vitro activity of this compound against clinical isolates was determined using the agar dilution method, a standardized protocol for antimicrobial susceptibility testing.

Agar Dilution Method:

  • Preparation of Antibiotic Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a different, twofold serial dilution of the antimicrobial agent being tested.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured in a suitable broth medium to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) count per milliliter.

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: The inoculated plates are incubated at a specified temperature and duration, typically 35-37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterial isolate.

Mechanism of Action & Cellular Uptake

This compound exhibits a dual mechanism of action that contributes to its potent antibacterial activity. As a cephalosporin, it primarily functions by inhibiting bacterial cell wall synthesis. Uniquely, its chemical structure includes a catechol moiety, which facilitates its entry into Gram-negative bacteria through iron transport systems.

Ro_09_1428_Mechanism cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane Ro_09_1428 This compound (with Catechol Moiety) Iron_Transporter Iron Transporter Ro_09_1428->Iron_Transporter Uptake via Iron Transport System Ro_09_1428_Peri This compound Iron_Transporter->Ro_09_1428_Peri PBP3 Penicillin-Binding Protein 3 (PBP3) Ro_09_1428_Peri->PBP3 Inhibition Cell_Wall_Synthesis Peptidoglycan Synthesis PBP3->Cell_Wall_Synthesis Blocks

Caption: Mechanism of action of this compound.

The catechol moiety of this compound chelates iron, and this complex is actively transported across the outer membrane of Gram-negative bacteria via their iron uptake systems.[1] This "Trojan horse" strategy allows the antibiotic to bypass the typical porin channels and accumulate in the periplasmic space at higher concentrations.

Once in the periplasm, this compound, like other β-lactam antibiotics, covalently binds to and inactivates penicillin-binding proteins (PBPs). Its primary target is PBP3, an essential enzyme involved in the final stages of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall.[1][2] The inhibition of PBP3 disrupts cell wall formation, leading to cell lysis and bacterial death.

References

Evaluating the Post-Antibiotic Effect of Ro 09-1428: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the novel catechol-substituted cephalosporin, Ro 09-1428, in the context of other relevant beta-lactam antibiotics. Due to the limited availability of direct PAE data for this compound in publicly accessible literature, this document focuses on its documented in-vitro activity and provides PAE data for comparable cephalosporins, offering a framework for its potential performance. Detailed experimental protocols for determining the post-antibiotic effect are also presented to facilitate further research.

Comparative In-Vitro Activity

This compound has demonstrated potent in-vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria. Its performance, particularly against challenging pathogens like Pseudomonas aeruginosa, has been compared to several other cephalosporins.

AntibioticClassKey Activity Spectrum
This compound Catechol-substituted CephalosporinHigh activity against P. aeruginosa (including some ceftazidime-resistant strains), Enterobacteriaceae, and staphylococci.[1][2][3]
Ceftazidime Third-generation CephalosporinBroad-spectrum activity against Gram-negative bacteria, including P. aeruginosa.[1][3]
E-1040 Cephalosporin(Data for direct comparison is limited in the provided search results)
Cefpirome Fourth-generation CephalosporinBroad-spectrum with activity against Gram-positive and Gram-negative bacteria.[1]
Cefepime Fourth-generation CephalosporinSimilar to Cefpirome, with broad-spectrum coverage.[1]

Post-Antibiotic Effect (PAE) of Comparable Cephalosporins

AntibioticOrganismConcentration (x MIC)Exposure Time (hours)PAE (hours)
CeftazidimeE. coli ATCC 25922Dose-dependent20.5 - 2.6[4]
CeftazidimeP. aeruginosaNot specified1 and 2No consistent PAE observed[5]
CeftazidimeP. aeruginosa4-256 x MICNot specified> 1[6]

Note: The PAE of beta-lactam antibiotics against Gram-negative bacilli can be variable and methodology-dependent.

Experimental Protocols

Determination of Post-Antibiotic Effect (PAE)

This protocol is a generalized method for determining the PAE of beta-lactam antibiotics against Gram-negative bacteria.

1. Bacterial Culture Preparation:

  • An overnight culture of the test organism (e.g., P. aeruginosa, E. coli) is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • The culture is incubated at 37°C with shaking until it reaches the logarithmic phase of growth.

2. Antibiotic Exposure:

  • The bacterial suspension is divided into test and control groups.
  • The test group is exposed to the antibiotic at a specified concentration (e.g., 4x, 8x, or 16x the Minimum Inhibitory Concentration - MIC) for a defined period (typically 1 to 2 hours) at 37°C.
  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This can be achieved by:
  • Dilution: A significant dilution of the culture (e.g., 1:1000) to reduce the antibiotic concentration to sub-inhibitory levels.[7]
  • Centrifugation and Washing: Centrifuging the culture, removing the supernatant, and resuspending the bacterial pellet in fresh, antibiotic-free medium. This process is typically repeated multiple times.

4. Monitoring Bacterial Regrowth:

  • The number of viable bacteria (Colony Forming Units per milliliter - CFU/mL) in both the test and control cultures is determined at regular intervals (e.g., every hour) following antibiotic removal. This is done by plating serial dilutions of the cultures onto agar plates and incubating them overnight.

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C
  • T: The time required for the CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
  • C: The time required for the CFU/mL in the control culture to increase by 1 log10 after the same dilution or washing steps.

Visualizing Experimental Workflow and Mechanism of Action

To aid in the understanding of the experimental process and the proposed mechanism of this compound, the following diagrams have been generated.

PAE_Workflow cluster_prep Culture Preparation cluster_exposure Antibiotic Exposure cluster_removal Antibiotic Removal cluster_regrowth Regrowth Monitoring cluster_calculation PAE Calculation start Overnight Culture log_phase Logarithmic Growth Phase Culture start->log_phase Dilution & Incubation control Control Culture (No Antibiotic) log_phase->control test Test Culture + this compound removal Dilution or Centrifugation/Washing control->removal test->removal monitoring Viable Counts (CFU/mL) at Intervals removal->monitoring calculation PAE = T - C monitoring->calculation

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Ro_09_1428_MoA cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_inside Periplasmic Space / Cytoplasm This compound This compound Iron_Transport Iron Transport System (e.g., TonB-dependent) This compound->Iron_Transport Uptake via Siderophore Mimicry PBP3 Penicillin-Binding Protein 3 (PBP 3) Iron_Transport->PBP3 Transport into Periplasm Cell_Wall_Synthesis Peptidoglycan Synthesis PBP3->Cell_Wall_Synthesis Inhibition Inhibition PBP3->Inhibition Bactericidal_Effect Cell Lysis & Death Cell_Wall_Synthesis->Bactericidal_Effect Disruption leads to

Caption: Proposed mechanism of action for the catechol-substituted cephalosporin this compound.

References

Safety Operating Guide

Prudent Disposal of Ro 09-1428: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Ro 09-1428, a parenteral cephalosporin.

Core Principles for Chemical Waste Disposal

The disposal of any chemical, including this compound, must adhere to local, state, and federal regulations. The primary goal is to prevent the release of harmful substances into the environment and to ensure the safety of all personnel. Improper disposal can lead to environmental contamination and potential health hazards.

Recommended Disposal Workflow

The following decision-making workflow provides a general framework for the proper disposal of laboratory chemical waste like this compound.

start Identify Waste (this compound) sds Consult Manufacturer's SDS and Institutional EHS Guidelines start->sds classification Classify Waste (e.g., Hazardous, Non-Hazardous) sds->classification container Select Appropriate, Labeled, and Sealed Waste Container classification->container storage Store in Designated Secondary Containment Area container->storage disposal Arrange for Pickup by Certified Hazardous Waste Vendor storage->disposal documentation Complete all Necessary Waste Disposal Documentation disposal->documentation end Disposal Complete documentation->end

Caption: General workflow for the proper disposal of laboratory chemical waste.

Step-by-Step Disposal Guidance

  • Consult Safety Data Sheet (SDS): The first and most critical step is to obtain and thoroughly review the SDS for this compound from the supplier. The SDS will provide specific information on physical and chemical properties, hazards, and detailed disposal considerations.

  • Waste Classification: Based on the SDS and your institutional guidelines, classify the waste. As a cephalosporin antibiotic, this compound waste may be considered hazardous or require special handling.

  • Use Designated Waste Containers: Never mix different types of chemical waste unless explicitly permitted by your EHS department. Use a dedicated, properly labeled, and sealed container for this compound waste. The label should clearly indicate the contents and associated hazards.

  • Proper Storage: Store the waste container in a designated and well-ventilated secondary containment area, away from incompatible materials. This is to prevent accidental spills or reactions.

  • Arrange for Professional Disposal: Chemical waste must be disposed of through your institution's certified hazardous waste management vendor. Do not attempt to dispose of chemical waste down the drain or in regular trash.

  • Maintain Documentation: Complete all required paperwork for the waste disposal, ensuring a clear record of the chemical and its quantity. This is crucial for regulatory compliance.

Handling and Personal Protective Equipment (PPE)

When handling this compound for disposal, always wear appropriate personal protective equipment, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS and by your institution's EHS department, you can ensure the safe and responsible disposal of this compound. This commitment to proper chemical handling is fundamental to a safe and sustainable research environment.

Safeguarding Research: A Comprehensive Guide to Handling Ro 09-1428

Author: BenchChem Technical Support Team. Date: November 2025

KENILWORTH, NJ — In the fast-paced environment of pharmaceutical research and development, ensuring the safety of laboratory personnel is paramount. This document provides essential, immediate safety and logistical information for the handling of Ro 09-1428, a potent cephalosporin antibiotic. The following procedural guidance is designed to be a critical resource for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions to minimize risk and ensure operational integrity.

This compound is a broad-spectrum parenteral cephalosporin that exhibits potent antibacterial activity. As with all β-lactam antibiotics, it is crucial to handle this compound with care to prevent potential allergic reactions and ensure the integrity of experimental outcomes. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on the established safety protocols for cephalosporin and β-lactam antibiotics.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesDouble nitrile glovesLaboratory coatN95 respirator (or higher)
Solution Preparation Chemical splash gogglesDouble nitrile glovesLaboratory coatNot generally required (if handled in a fume hood)
In Vitro/In Vivo Experiments Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLaboratory coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe and effective use of this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • Designate a specific area within the laboratory for handling this compound.
  • Ensure all necessary PPE is readily available and in good condition.
  • Prepare all required equipment, including balances, spatulas, and glassware, and ensure they are clean and dry.
  • Have a clearly labeled waste container ready for disposal of contaminated materials.

2. Weighing and Aliquoting (Solid Compound):

  • Perform all weighing and aliquoting of solid this compound in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
  • Wear a laboratory coat, double nitrile gloves, and safety glasses with side shields. An N95 respirator is strongly recommended during this step.
  • Use dedicated spatulas and weighing papers.
  • Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) after weighing is complete.

3. Solution Preparation:

  • Prepare solutions of this compound in a certified chemical fume hood.
  • Wear a laboratory coat, double nitrile gloves, and chemical splash goggles.
  • Add the solvent to the solid compound slowly to avoid splashing.
  • Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.

4. Experimental Use:

  • When using solutions of this compound, wear a laboratory coat, nitrile gloves, and safety glasses.
  • Avoid direct contact with skin and eyes.
  • Conduct all procedures that may generate aerosols in a biological safety cabinet.

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. The primary method for deactivating β-lactam antibiotics is through the hydrolysis of the β-lactam ring.

1. Decontamination of Surfaces and Equipment:

  • Prepare a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
  • Wipe down all surfaces and equipment that have come into contact with this compound with the alkaline solution.
  • Allow a contact time of at least 30 minutes to ensure complete hydrolysis of the β-lactam ring.
  • Follow the alkaline wash with a rinse of purified water and then a final wipe-down with 70% ethanol.

2. Disposal of Solid and Liquid Waste:

  • Solid Waste: All contaminated solid waste (e.g., gloves, weighing papers, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
  • Liquid Waste: Unused solutions of this compound should be inactivated prior to disposal.
  • To each volume of this compound solution, add an equal volume of 1 M NaOH or KOH solution.
  • Allow the mixture to stand for at least 30 minutes at room temperature to ensure complete degradation.
  • Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6 and 8.
  • Dispose of the neutralized solution in accordance with institutional and local regulations for chemical waste.

Visualizing the Workflow and Mechanism of Action

To further clarify the operational procedures and the scientific basis of this compound's activity, the following diagrams have been generated.

Safe_Handling_Workflow_for_Ro_09-1428 cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep_Area Designate Handling Area Gather_PPE Assemble PPE Prep_Area->Gather_PPE Prep_Equipment Prepare Equipment Gather_PPE->Prep_Equipment Prep_Waste Ready Waste Container Prep_Equipment->Prep_Waste Weighing Weigh Solid in Fume Hood Prep_Waste->Weighing Solution_Prep Prepare Solution in Fume Hood Weighing->Solution_Prep Experiment Conduct Experiment Solution_Prep->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Inactivate_Liquid Inactivate Liquid Waste Experiment->Inactivate_Liquid Dispose_Waste Dispose of All Waste Decontaminate->Dispose_Waste Inactivate_Liquid->Dispose_Waste

Safe handling workflow for this compound.

This compound, like other cephalosporins, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. Specifically, it targets Penicillin-Binding Protein 3 (PBP3), an essential enzyme in this process.

Ro_09-1428_Signaling_Pathway Ro_09_1428 This compound PBP3 Penicillin-Binding Protein 3 (PBP3) Ro_09_1428->PBP3 Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP3->Peptidoglycan_Synthesis Cell_Wall_Integrity Bacterial Cell Wall Integrity PBP3->Cell_Wall_Integrity Disrupts Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to

Mechanism of action of this compound.

By providing this detailed guidance, we aim to empower researchers with the knowledge and tools necessary to handle this compound safely and effectively, fostering a culture of safety and scientific excellence.

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